2-Amino-3-methoxybenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIYDPBHVKDDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553471 | |
| Record name | 2-Amino-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70127-96-7 | |
| Record name | 2-Amino-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Amino-3-methoxybenzaldehyde (CAS No. 70127-96-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-methoxybenzaldehyde, with CAS number 70127-96-7, is an aromatic organic compound that serves as a valuable and versatile building block in chemical synthesis.[1] Its structure, featuring an aldehyde, a primary amine, and a methoxy group on a benzene ring, allows for diverse chemical transformations. This makes it a crucial intermediate in the production of a wide range of complex molecules, particularly in the pharmaceutical and fine chemical industries.[1] Its applications extend to the synthesis of heterocyclic compounds, potential drug candidates, dyes, and perfumes.[1]
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 70127-96-7 | [1][2][3] |
| Molecular Formula | C₈H₉NO₂ | [1][4] |
| Molecular Weight | 151.16 g/mol | [1][4] |
| Appearance | Dark amber colored oily substance / Light yellow solid | [2][5] |
| Purity | 95% (as synthesized) | [2] |
| Synonyms | 3-Methoxy-2-aminobenzaldehyde, o-anisaldehyde-2-amine | [1][4] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound (CAS 70127-96-7) is not widely available in the public domain. However, analysis of structurally related compounds can provide insights into expected spectral characteristics. For definitive identification, experimental analysis of a pure sample is required.
Note: The following table presents data for a structurally similar compound, 2-hydroxy-3-methoxybenzaldehyde, for reference purposes.
| Spectroscopic Data for (E,E)-2-hydroxy-3-methoxybenzaldehyde azine | |
| ¹H NMR | A singlet at 3.83 ppm is assigned to the –OCH₃ protons. Multiplet signals between 6.87-7.29 ppm correspond to aromatic protons. The azomethine group (–CH=N–) signal appears at 8.97 ppm, and the hydroxyl (–OH) proton signal is found at 10.85 ppm.[6] |
| IR (cm⁻¹) | A broad band at 3470 cm⁻¹ is assigned to the –OH group. Phenyl group signals appear around 3000 cm⁻¹. A strong peak at 1615 cm⁻¹ corresponds to the C=N stretching vibration. The C-O bending vibration is observed at 1257 cm⁻¹.[6] |
| Mass Spec (m/z) | The molecular ion peak [M]⁺ for the azine derivative appears at m/z 300.[6] Key fragmentation peaks are observed at m/z 283, 150, 135, 80, and 52.[6] |
Synthesis
This compound is typically synthesized via the reduction of its nitro precursor, 3-methoxy-2-nitrobenzaldehyde.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Reduction of 3-Methoxy-2-nitrobenzaldehyde[2]
-
Reaction Setup: A mixed solution of 3-methoxy-2-nitrobenzaldehyde (70 g, 386 mmol) in acetic acid (100 mL) and absolute ethanol (400 mL) is prepared in a suitable reaction vessel.
-
Addition of Reducing Agent: Iron powder (40 g) is added slowly to the stirred solution.
-
Initiation: The reaction mixture is cooled using an ice bath, and concentrated hydrochloric acid (1 mL) is added dropwise. The reaction is exothermic.
-
Reaction: After the initial exotherm subsides, the mixture is heated to reflux. The reaction progress is monitored by LCMS and is typically complete after approximately 20 minutes.
-
Workup (Filtration): The reaction mixture is cooled to room temperature and filtered.
-
Workup (Extraction): The residue is dissolved in ethyl acetate (500 mL) and water (200 mL). The solution is basified to a pH of approximately 5.0 with a 6 M NaOH solution. The mixture is filtered through diatomaceous earth.
-
Workup (Washing): The organic layer is separated and washed sequentially with saturated NaHCO₃ solution (2 x 100 mL), water (2 x 100 mL), and brine (100 mL).
-
Isolation: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to yield a dark amber colored oily substance.
-
Final Product: The resulting oil is dried under vacuum to obtain this compound with 95% purity and a 64% yield (37.2 g, 246 mmol).[2]
Applications in Research and Development
The unique arrangement of functional groups makes this compound a valuable precursor in various synthetic pathways.
Caption: Major application areas of this compound.
-
Heterocyclic Chemistry: It is a key starting material for synthesizing various heterocyclic compounds, such as benzimidazoles and benzothiazoles, which form the core of many biologically active molecules.[1]
-
Pharmaceutical Development: In the pharmaceutical industry, this compound serves as a versatile precursor for the synthesis of diverse molecules with potential biological activity, enabling the creation of libraries of compounds for drug discovery screening.[1]
-
Fine Chemicals: Beyond pharmaceuticals, it is also employed in the preparation of dyes and perfumes.[1]
Safety and Handling
| Hazard & Precautionary Information (Based on Related Compounds) | |
| Signal Word | Warning[5][7] |
| Hazard Statements | Harmful if swallowed.[5][7]Causes skin irritation.[5]Causes serious eye irritation.[5]May cause respiratory irritation.[5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][8]P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][8]P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5]P501: Dispose of contents/container to an approved waste disposal plant.[5] |
First-Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs or if breathing is difficult, seek medical attention.[5][9]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[5][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[5][9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]
Handling and Storage
-
Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wear appropriate personal protective equipment (PPE).[5][8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. The compound may be air-sensitive; storage under an inert atmosphere (e.g., nitrogen) is recommended.[5][10]
Conclusion
This compound is a synthetically important intermediate with significant utility in medicinal chemistry and materials science. Its straightforward synthesis from commercially available precursors and the reactivity of its functional groups make it an attractive starting point for the development of novel compounds. Proper handling and safety precautions are essential when working with this chemical.
Caption: Logical relationship of this compound.
References
- 1. 70127-96-7 | MFCD09999245 | this compound [aaronchem.com]
- 2. Benzaldehyde, 2-amino-3-methoxy- (9CI) | 70127-96-7 [chemicalbook.com]
- 3. m.molbase.com [m.molbase.com]
- 4. chemscene.com [chemscene.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. asianpubs.org [asianpubs.org]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. 2-Hydroxy-3-methoxybenzaldehyde | 148-53-8 | FH11115 [biosynth.com]
2-Amino-3-methoxybenzaldehyde molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides core physicochemical properties of 2-Amino-3-methoxybenzaldehyde, a chemical compound relevant in various research and development applications, including as a building block for protein degraders.[1] The data presented is derived from established chemical information sources.
Physicochemical Properties
The fundamental molecular characteristics of this compound have been determined and are summarized below. These values are calculated based on the compound's elemental composition and structure.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [1][2] |
| Molecular Weight | 151.16 g/mol | [2][3] |
| Alternate Value ( g/mol ) | 151.2 | [1] |
| CAS Number | 70127-96-7 | [1] |
Experimental Protocols
The molecular weight and formula are fundamental properties derived from the known atomic weights of the constituent atoms in the molecule's structure. As such, these are calculated values, and experimental protocols for their determination are not applicable in this context. Methodologies for synthesis or analysis (e.g., NMR, HPLC) can be found in specialized literature but are beyond the scope of this basic data sheet.[4]
Logical Data Relationship
The following diagram illustrates the relationship between the chemical name and its core molecular properties.
References
Technical Guide: Physical Properties of 2-Amino-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-methoxybenzaldehyde is an aromatic organic compound with the chemical formula C₈H₉NO₂. As a substituted benzaldehyde, it possesses amino and methoxy functional groups, making it a valuable building block in the synthesis of various pharmaceutical and chemical entities. Its physical properties are crucial for its handling, reaction optimization, and incorporation into drug development pipelines. This guide provides a comprehensive overview of the known and estimated physical properties of this compound, alongside relevant experimental protocols.
Core Physical Properties
Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on data from commercial suppliers and analogous compounds, we can summarize its key physical characteristics.
| Property | Value | Source/Notes |
| Molecular Formula | C₈H₉NO₂ | Calculated |
| Molecular Weight | 151.16 g/mol | Calculated |
| CAS Number | 70127-96-7 | |
| Appearance | Likely a solid | Based on related aminobenzaldehydes |
| Purity | ≥99% | As listed by commercial suppliers[1] |
| Melting Point | Not available | Data for the related 2-Amino-4-methoxybenzaldehyde is not available. 2-Hydroxy-3-methoxybenzaldehyde melts at 44 °C.[2] |
| Boiling Point | Not available | Data for the related 2-Amino-4-methoxybenzaldehyde is not available. 2-Hydroxy-3-methoxybenzaldehyde boils at 268 °C.[2] |
| Density | Not available | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[2] | Insoluble in water is expected for similar aromatic compounds. |
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to aldehydic, aromatic, methoxy, and amino protons. |
| ¹³C NMR | Signals for carbonyl carbon, aromatic carbons, and methoxy carbon. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C=O stretching (aldehyde), C-O stretching (ether), and aromatic C-H and C=C bonds. |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from patented procedures for related compounds.[3] The synthesis generally involves the reduction of a corresponding nitrobenzaldehyde.
Reaction Scheme:
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitro-3-methoxybenzaldehyde in a suitable solvent such as ethanol.
-
Reduction: Add a reducing agent. A common method is the use of iron powder in the presence of a catalytic amount of hydrochloric acid. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst can be employed.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and filter off the solid catalyst.
-
Extraction: Neutralize the filtrate and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Determination of Melting Point
The melting point of a solid organic compound is a key indicator of its purity.
Methodology:
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample slowly, at a rate of 1-2 °C per minute, near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. The range between these two temperatures is the melting range.
Determination of Solubility
Understanding the solubility of a compound is essential for its use in various applications.
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Measurement: To a test tube containing a small, measured amount of the solvent (e.g., 1 mL), add a small, known quantity of this compound (e.g., 10 mg).
-
Observation: Stir or shake the mixture at a constant temperature and observe if the solid dissolves completely.
-
Quantification: If the compound dissolves, incrementally add more solute until saturation is reached. The solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).
Logical Relationships of Physical Properties
The physical properties of this compound are interconnected and influence its behavior in chemical and biological systems.
Conclusion
References
- 1. 70127-96-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. 2-Hydroxy-3-methoxybenzaldehyde | CAS:148-53-8 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology - Google Patents [patents.google.com]
2-Amino-3-methoxybenzaldehyde chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the chemical properties and structure of 2-Amino-3-methoxybenzaldehyde, a significant building block in synthetic organic chemistry. While this compound holds potential for various applications, publicly available experimental data is limited. This document summarizes the existing information and highlights areas where further research is needed.
Chemical Identity and Structure
IUPAC Name: this compound[1]
The fundamental structure of this compound consists of a benzene ring substituted with an amino group (-NH2) at position 2, a methoxy group (-OCH3) at position 3, and a formyl group (-CHO) at position 1.
Molecular Structure Diagram
Caption: Chemical structure of this compound.
Physicochemical Data
A comprehensive search of publicly available databases and literature reveals a notable lack of experimentally determined physicochemical data for this compound. The data presented in many sources often corresponds to its isomers, such as 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) or other amino- and methoxy-substituted benzaldehydes. For this reason, a table of quantitative data is not provided to avoid dissemination of inaccurate information. Researchers are advised to experimentally determine key properties such as melting point, boiling point, and solubility for this specific compound.
The following table summarizes the basic molecular information that has been reliably identified.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | [3] |
| Molecular Weight | 151.16 g/mol | [1] |
Experimental Protocols
For instance, a patented synthesis for 2-amino-4-hydroxy-3-methoxybenzaldehyde has been described, but this procedure is not directly applicable to the target molecule of this guide.[4] The synthesis of related aminobenzaldehydes often involves the reduction of a corresponding nitrobenzaldehyde.[5] A potential synthetic route could therefore involve the nitration of 3-methoxybenzaldehyde followed by a selective reduction of the nitro group at the 2-position. However, this proposed pathway would require experimental validation and optimization.
Due to the absence of specific experimental details, researchers interested in utilizing this compound are encouraged to develop and validate their own synthetic and analytical methods.
Spectroscopic Data
As with other experimental data, authenticated spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is scarce in public repositories. The available spectra are typically for isomeric or otherwise related compounds. It is crucial for researchers synthesizing or using this compound to perform their own spectroscopic analysis to confirm its identity and purity.
Conclusion
This compound represents a chemical entity with potential for further exploration in various scientific domains. However, the current lack of comprehensive and validated data on its physicochemical properties, synthetic protocols, and spectroscopic characteristics presents a significant knowledge gap. This guide serves to summarize the confirmed structural information and to underscore the need for foundational research to fully characterize this compound. The information provided herein should be a starting point for researchers, who are strongly encouraged to undertake the necessary experimental work to build upon this limited knowledge base.
References
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. 70127-96-7|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Solubility of 2-Amino-3-methoxybenzaldehyde in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-Amino-3-methoxybenzaldehyde. Due to a lack of specific quantitative solubility data in published literature for this compound, this guide presents qualitative data for a structurally similar compound, 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin), to provide illustrative insights. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided, alongside conceptual and workflow diagrams to guide researchers in their own assessments.
Solubility Data Overview
Extensive searches of scientific databases did not yield specific quantitative solubility data for this compound. However, understanding the solubility of structurally related compounds can offer valuable preliminary insights. The "like dissolves like" principle suggests that the polarity of a solute and solvent are primary drivers of solubility. This compound possesses both polar (amino and aldehyde groups) and non-polar (benzene ring and methoxy group) characteristics, suggesting it will exhibit a range of solubilities in different organic solvents.
For illustrative purposes, the table below summarizes the qualitative solubility of the closely related compound, 2-Hydroxy-3-methoxybenzaldehyde. It is important to note that the substitution of a hydroxyl group for an amino group will influence polarity and hydrogen bonding potential, meaning these values are indicative but not directly transferable.
Table 1: Illustrative Qualitative Solubility of 2-Hydroxy-3-methoxybenzaldehyde
| Solvent | Qualitative Solubility |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dioxane | Soluble (1g in 10 mL) |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Water | Insoluble |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.[1][2]
Objective: To determine the saturation concentration of this compound in a given organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker or incubator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3] The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the analytical range of the chosen detection method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.
Visualized Workflows and Principles
To further aid researchers, the following diagrams illustrate a typical experimental workflow for solubility determination and the guiding principle of "like dissolves like."
References
Spectroscopic Profile of 2-Amino-3-methoxybenzaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-3-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and chemical compounds. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Spectroscopic Data Summary
The following tables summarize the predicted and observed spectroscopic data for this compound. This data is crucial for the structural elucidation and quality control of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.8 - 10.0 | Singlet | 1H | Aldehyde (-CHO) |
| ~7.1 - 7.3 | Multiplet | 1H | Aromatic H |
| ~6.8 - 7.0 | Multiplet | 1H | Aromatic H |
| ~6.6 - 6.8 | Multiplet | 1H | Aromatic H |
| ~4.5 - 5.5 | Broad Singlet | 2H | Amine (-NH₂) |
| ~3.8 - 3.9 | Singlet | 3H | Methoxy (-OCH₃) |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~190 - 195 | Aldehyde Carbonyl (C=O) |
| ~150 - 155 | Aromatic C-O |
| ~140 - 145 | Aromatic C-N |
| ~120 - 130 | Aromatic C-H |
| ~115 - 120 | Aromatic C-H |
| ~110 - 115 | Aromatic C-H |
| ~110 - 115 | Aromatic C (quaternary) |
| ~55 - 60 | Methoxy Carbon (-OCH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following absorption bands, indicative of its key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Medium, Broad | N-H stretching (Amine) |
| 3100 - 3000 | Weak to Medium | Aromatic C-H stretching |
| 2950 - 2850 | Weak to Medium | Aliphatic C-H stretching (Methoxy) |
| 2850 - 2750 | Weak | Aldehyde C-H stretching |
| 1700 - 1670 | Strong | C=O stretching (Aldehyde)[1][2][3] |
| 1620 - 1580 | Medium to Strong | C=C stretching (Aromatic) & N-H bending |
| 1270 - 1200 | Strong | Aryl-O stretching (Methoxy) |
Mass Spectrometry (MS)
Mass spectrometry data is vital for confirming the molecular weight and fragmentation pattern of this compound.
| m/z | Interpretation |
| 151 | Molecular Ion (M⁺) |
| 150 | [M-H]⁺ |
| 136 | [M-CH₃]⁺ |
| 122 | [M-CHO]⁺ |
| 108 | [M-CHO, -CH₂]⁺ |
| 77 | Phenyl Cation [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
-
Instrument Setup :
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution. This is often an automated process.
-
Tune and match the probe to the appropriate nucleus (¹H or ¹³C).
-
-
Data Acquisition :
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient.
-
For ¹³C NMR, a greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. A pulse program with proton decoupling is standard.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for CDCl₃).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal. This is often the simplest and most common method for solid samples.
-
KBr Pellet : Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrument Setup :
-
Place the ATR accessory or the KBr pellet holder in the sample compartment of the FTIR spectrometer.
-
Record a background spectrum of the empty ATR crystal or the KBr pellet. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition :
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing :
-
The software will automatically process the data, performing a Fourier transform and background subtraction.
-
Analyze the resulting spectrum to identify the characteristic absorption bands.
-
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Ionization Method :
-
Electron Ionization (EI) : This is a common technique for volatile compounds. The sample is introduced into the ion source where it is bombarded with a high-energy electron beam.
-
Electrospray Ionization (ESI) : This is a softer ionization technique suitable for a wider range of compounds. The sample solution is introduced into the ion source through a capillary at a high voltage.
-
-
Data Acquisition :
-
Introduce the sample into the mass spectrometer. For EI, this may be via a direct insertion probe or a gas chromatograph (GC-MS). For ESI, this is typically via direct infusion or a liquid chromatograph (LC-MS).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
-
Data Analysis :
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information. The fragmentation will depend on the ionization method used, with EI typically causing more extensive fragmentation than ESI.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
synthesis of 2-Amino-3-methoxybenzaldehyde from 3-methoxy-2-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the valuable intermediate, 2-Amino-3-methoxybenzaldehyde, from its precursor, 3-methoxy-2-nitrobenzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical compounds and fine chemicals. The guide outlines and compares several common reduction methodologies, providing detailed experimental protocols and quantitative data to aid researchers in selecting and implementing the most suitable method for their specific needs.
Executive Summary
The reduction of the nitro group in 3-methoxy-2-nitrobenzaldehyde to an amine is a key chemical transformation. This guide explores four primary methods for achieving this conversion:
-
Catalytic Hydrogenation: Utilizing hydrogen gas and a palladium on carbon (Pd/C) catalyst, this method is often favored for its clean reaction profile and high yields.
-
Iron in Acidic Medium (Fe/HCl or Fe/NH₄Cl): A classical and cost-effective method employing readily available reagents. It is a robust and widely used technique in industrial settings.
-
Stannous Chloride (SnCl₂) Reduction: A common laboratory method that proceeds under relatively mild conditions.
-
Sodium Dithionite (Na₂S₂O₄) Reduction: A metal-free alternative that can be advantageous when the presence of metal contaminants is a concern.
Each method presents distinct advantages and disadvantages concerning reaction conditions, yield, cost, and environmental impact. The selection of the optimal method will depend on the scale of the synthesis, available equipment, and the desired purity of the final product.
Comparative Data of Reduction Methods
The following table summarizes the key quantitative parameters for the synthesis of this compound from 3-methoxy-2-nitrobenzaldehyde using different reduction methods. This allows for a direct comparison of the efficiency and requirements of each protocol.
| Method | Reducing Agent(s) | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol (MeOH), 1N HCl | Room Temperature | 2 - 4 | ~67% |
| Iron Reduction | Fe powder, NH₄Cl | Ethanol (EtOH), Water | 70 | 1 | High |
| Stannous Chloride | SnCl₂·2H₂O | Ethanol (EtOH) | 30 | 2 | ~89% |
| Sodium Dithionite | Na₂S₂O₄ | Water, Organic Co-solvent | Reflux | Variable | Variable |
Note: Yields can vary based on the specific reaction conditions and purification methods employed. The data presented is based on literature reports for similar substrates and general protocols.
Experimental Protocols
This section provides detailed experimental procedures for the most common and effective methods for the synthesis of this compound.
Method 1: Catalytic Hydrogenation
This procedure utilizes hydrogen gas and a palladium on carbon catalyst for the reduction.
Materials:
-
3-methoxy-2-nitrobenzaldehyde
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
1N Hydrochloric Acid (HCl)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve 3-methoxy-2-nitrobenzaldehyde (1.0 eq) in Methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
To the suspension, add 1N HCl (5 eq).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.
Method 2: Iron Reduction in the Presence of an Electrolyte
This classic method employs iron powder in the presence of an acidic or neutral salt solution.
Materials:
-
3-methoxy-2-nitrobenzaldehyde
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl) or Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxy-2-nitrobenzaldehyde (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).[2]
-
Add iron powder (typically 5-10 eq) and ammonium chloride (typically 5-10 eq).[2]
-
Heat the reaction mixture to 70°C and stir vigorously for 1 hour.[2]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron residues. Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude this compound by column chromatography on silica gel or recrystallization.
Method 3: Stannous Chloride Reduction
This method is a widely used laboratory-scale procedure for the reduction of nitroarenes.
Materials:
-
3-methoxy-2-nitrobenzaldehyde
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
2M Potassium hydroxide (KOH) solution
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-methoxy-2-nitrobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (typically 5-10 eq).[3]
-
Stir the reaction mixture at 30°C for 2 hours.[3] The reaction can be monitored by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and 2M KOH solution.[3]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Reaction Pathway and Workflow Visualization
The following diagrams illustrate the chemical transformation and a general experimental workflow for the synthesis of this compound.
Caption: Chemical transformation from starting material to product.
References
A Technical Guide to Key Starting Materials for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Heterocyclic compounds form the structural backbone of a significant majority of pharmaceuticals, natural products, and functional materials. Their synthesis is a cornerstone of medicinal chemistry and drug discovery. This guide provides an in-depth overview of essential starting materials for constructing nitrogen-, oxygen-, and sulfur-containing heterocycles, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid in practical application.
Core Principles & Workflows in Heterocyclic Synthesis
The synthesis of heterocyclic compounds relies on a systematic workflow, from the strategic selection of starting materials to the rigorous characterization of the final product. The general process involves the reaction of precursors, purification of the crude product, and structural verification. Multi-component reactions (MCRs) have become a highly efficient strategy, allowing for the construction of complex molecules in a single step with high atom economy.[1][2]
Caption: General workflow for synthesis and drug discovery.
Nitrogen-Containing Heterocycles
Nitrogen heterocycles are the most common heterocyclic motifs found in FDA-approved drugs and biologically active natural products.[3] Their synthesis often relies on versatile building blocks that can participate in cyclization reactions.
Key Starting Material: 1,3-Dicarbonyl Compounds & Amines
Overview: 1,3-Dicarbonyl compounds (e.g., β-ketoesters, β-diketones) are exceptionally versatile precursors for a wide range of heterocycles, including pyridines and pyrazoles.[4][5] The celebrated Hantzsch pyridine synthesis, a multi-component reaction, exemplifies this approach by condensing a β-ketoester, an aldehyde, and an ammonia source.[6][7]
Caption: Key intermediates in the Hantzsch pyridine synthesis.[8]
Quantitative Data: Hantzsch 1,4-Dihydropyridine Synthesis
| Aldehyde | β-Keto Ester | Catalyst/Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | p-TSA, Ultrasonic, H₂O | 96 | [7] |
| 4-Nitrobenzaldehyde | Ethyl Acetoacetate | Phenylboronic Acid | 98 | [9] |
| Formaldehyde | Ethyl Acetoacetate | FeCl₃ (for aromatization) | High | [7] |
| Cyclohexanecarboxaldehyde | Methyl Acetoacetate | Ionic Liquid, RT | 92 | [7] |
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [7][8]
-
Reaction Setup: To a round-bottom flask, add benzaldehyde (10 mmol, 1.0 eq), ethyl acetoacetate (20 mmol, 2.0 eq), and ammonium acetate (12 mmol, 1.2 eq) in ethanol (30 mL).
-
Reaction Execution: Stir the mixture at reflux (approx. 78 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL). The solid product will precipitate.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to afford the pure dihydropyridine derivative as a yellow crystalline solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Key Starting Material: Arylhydrazines
Overview: Arylhydrazines are the quintessential starting materials for the Fischer indole synthesis, one of the most reliable and versatile methods for constructing the indole nucleus.[10][11] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the arylhydrazine and a suitable ketone or aldehyde.[12]
Quantitative Data: Fischer Indole Synthesis
| Arylhydrazine | Carbonyl Compound | Catalyst/Conditions | Yield (%) | Reference |
| Phenylhydrazine | Acetone | Acetic Acid, reflux | ~50 (for tetrahydrocarbazole) | [13] |
| o-Tolylhydrazine HCl | Isopropyl methyl ketone | Acetic Acid, RT | High | [14] |
| Phenylhydrazine | Pyruvic acid | ZnCl₂ | Low (initial report) | [12] |
| 4-Methoxyphenylhydrazine | Cyclohexanone | Polyphosphoric acid (PPA) | 85-95 | [12] |
Experimental Protocol: Synthesis of 2-Phenylindole [10]
-
Hydrazone Formation: In a flask, dissolve phenylhydrazine (10 mmol, 1.0 eq) and acetophenone (10.5 mmol, 1.05 eq) in glacial acetic acid (20 mL). Heat the mixture at 80 °C for 1 hour to form the corresponding phenylhydrazone.
-
Cyclization: Add a catalytic amount of zinc chloride (ZnCl₂) or polyphosphoric acid (PPA) to the reaction mixture. Increase the temperature and reflux for 2-4 hours. Monitor the disappearance of the hydrazone intermediate by TLC.
-
Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution. The crude indole will precipitate.
-
Purification: Collect the solid by filtration. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization from ethanol/water.
-
Characterization: Analyze the final product by NMR, MS, and melting point determination.
Oxygen-Containing Heterocycles
Oxygen heterocycles are core components of many natural products, including sugars and flavonoids.[15] 1,4-Dicarbonyl compounds are highly effective precursors for the synthesis of five-membered furans.
Key Starting Material: 1,4-Dicarbonyl Compounds
Overview: The Paal-Knorr furan synthesis is a straightforward and powerful method for preparing substituted furans via the acid-catalyzed cyclization of 1,4-dicarbonyl compounds.[16][17] The reaction proceeds by protonation of one carbonyl, which is then attacked by the enol form of the other carbonyl, followed by dehydration to form the aromatic furan ring.[16]
Quantitative Data: Paal-Knorr Furan Synthesis
| 1,4-Dicarbonyl Compound | Catalyst/Conditions | Yield (%) | Reference |
| Hexane-2,5-dione | H₂SO₄ (cat.) | >95 | [16] |
| 3,4-Diethyl-2,5-hexanedione | HCl (cat.) | High | [16] |
| 1,4-Diphenylbutane-1,4-dione | Trifluoroacetic Acid | 98 | [17] |
| Various 2-Butene-1,4-diones | Microwave, p-TSA | 70-90 | [17] |
Experimental Protocol: Synthesis of 2,5-Dimethylfuran [16][17]
-
Reaction Setup: Place hexane-2,5-dione (20 mmol) in a round-bottom flask. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (2-3 drops) or a solid acid catalyst like Amberlyst-15.
-
Reaction Execution: Heat the mixture, typically with distillation, to remove the water formed during the reaction and drive the equilibrium towards the product. The reaction is often rapid, especially at elevated temperatures (>130 °C).
-
Work-up and Isolation: The product, 2,5-dimethylfuran, is a volatile liquid and can be collected directly by distillation from the reaction mixture.
-
Purification: If necessary, the collected distillate can be washed with a dilute base (e.g., NaHCO₃ solution) to remove any residual acid, dried over an anhydrous agent (e.g., MgSO₄), and redistilled to achieve high purity.
-
Characterization: Verify the product's identity and purity using ¹H NMR, ¹³C NMR, and GC-MS.
Sulfur-Containing Heterocycles
Sulfur heterocycles like thiophenes and thiazoles are important in materials science and pharmaceuticals.[3] Their synthesis often involves introducing a sulfur atom into an organic framework using specific reagents.
Key Starting Material: α-Haloketones and Thioamides
Overview: The Hantzsch thiazole synthesis is the classic method for constructing the thiazole ring.[18] It involves the cyclization reaction between an α-halocarbonyl compound and a compound containing a thioamide functional group, such as thiourea or a primary thioamide.[18][19] The reaction is generally high-yielding and straightforward to perform.[19]
Quantitative Data: Hantzsch Thiazole Synthesis
| α-Haloketone | Thioamide Source | Solvent/Conditions | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | Methanol, heat | 99 | [20] |
| Chloroacetaldehyde | Thioformamide | Not specified | - | [21] |
| Ethyl bromopyruvate | Thiourea | Ethanol, reflux | High | [18] |
| 3-Bromo-2-butanone | Thioacetamide | Ethanol, reflux | Good | [18] |
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [19]
-
Reaction Setup: In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 eq) and thiourea (7.5 mmol, 1.5 eq). Add methanol (5 mL) and a magnetic stir bar.
-
Reaction Execution: Heat the mixture with stirring on a hot plate at approximately 100 °C for 30 minutes.
-
Work-up and Isolation: Remove the vial from the heat and allow it to cool to room temperature. Pour the contents into a beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl. The product will precipitate.
-
Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with water and allow it to air dry on a watch glass. The product is often pure enough for characterization without further purification.
-
Characterization: Determine the mass and percent yield. Characterize the product by melting point, TLC, and NMR spectroscopy.[19]
Key Starting Material: Carbonyls, Active Methylene Nitriles, & Sulfur
Overview: The Gewald reaction is a multi-component synthesis that produces highly substituted 2-aminothiophenes.[22] The reaction condenses a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a base.[22][23]
Caption: Key steps of the Gewald aminothiophene reaction.[22]
Quantitative Data: Gewald Aminothiophene Synthesis
| Ketone | Active Methylene Nitrile | Base/Conditions | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine, Ethanol, 65 °C | 85-95 | [22] |
| Acetone | Ethyl Cyanoacetate | Piperidinium borate, 100 °C | 96 | [24] |
| Cyclopentanone | Malononitrile | Morpholine, Solvent-free, RT | High | [23] |
| Cyanoacetone | α-Mercaptoaldehyde dimer | Triethylamine, DMF, 60 °C | 70 (for derivative) | [25] |
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate [22][24]
-
Reaction Setup: In a 100 mL flask equipped with a reflux condenser and magnetic stirrer, combine cyclohexanone (10 mmol, 1.0 eq), ethyl cyanoacetate (10 mmol, 1.0 eq), and finely powdered elemental sulfur (10 mmol, 1.0 eq) in ethanol (20 mL).
-
Reaction Execution: Add morpholine (1.1 eq) dropwise to the stirred suspension. An exothermic reaction may occur. After the initial reaction subsides, heat the mixture to 60-70 °C for 1-2 hours until TLC analysis indicates the consumption of starting materials.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath. The product will crystallize from the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. The product is often obtained in high purity.
-
Characterization: Confirm the structure and purity of the 2-aminothiophene derivative by melting point, NMR, and IR spectroscopy.
References
- 1. Recent advances in green multi-component reactions for heterocyclic compound construction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lawesson’s Reagent in Heterocycle Synthesis | springerprofessional.de [springerprofessional.de]
- 4. Regioselective synthesis of fused oxa-heterocycles via iodine-mediated annulation of cyclic 1,3-dicarbonyl compounds with propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. scispace.com [scispace.com]
- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 17. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 18. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemhelpasap.com [chemhelpasap.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 22. benchchem.com [benchchem.com]
- 23. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]
- 24. d-nb.info [d-nb.info]
- 25. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Reactivity of Aldehyde and Amine Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the core reactivity between aldehydes and amines, two fundamental functional groups in organic chemistry with profound implications in medicinal chemistry, drug development, and biological processes. This document details the mechanisms, kinetics, and synthetic applications of their key reactions, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and scientists.
Core Principles of Aldehyde-Amine Reactivity
The fundamental interaction between an aldehyde and an amine is a nucleophilic addition to the carbonyl group. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This initial addition is often followed by the elimination of a water molecule, leading to the formation of a carbon-nitrogen double bond (an imine) or a carbon-carbon double bond adjacent to the nitrogen (an enamine). The reactivity is significantly influenced by the structure of both the aldehyde and the amine, as well as the reaction conditions, particularly the pH.
Key Reactions and Mechanisms
The versatility of the aldehyde-amine reaction gives rise to several named reactions crucial for the synthesis of a wide array of nitrogen-containing compounds.
Imine and Enamine Formation
The reaction of an aldehyde with a primary amine yields an imine (also known as a Schiff base), while reaction with a secondary amine produces an enamine .[1] These reactions are typically reversible and are often catalyzed by acid.[2] The optimal pH for imine formation is generally around 4-5.[2] At lower pH, the amine nucleophile is protonated and non-reactive, while at higher pH, there is insufficient acid to catalyze the dehydration step.[2]
-
Primary Amines Yield Imines: The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond.[3]
-
Secondary Amines Yield Enamines: Secondary amines also form a carbinolamine intermediate. However, lacking a second proton on the nitrogen to be eliminated, a proton is instead removed from an adjacent carbon, resulting in the formation of a C=C double bond.[4][5]
Mechanism of Imine Formation:
Caption: Mechanism of Imine Formation.
Mechanism of Enamine Formation:
Caption: Mechanism of Enamine Formation.
Reductive Amination
Reductive amination is a powerful method for synthesizing amines from aldehydes and amines in the presence of a reducing agent.[6] This one-pot reaction combines imine or enamine formation with in situ reduction. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[7]
Reductive Amination Workflow:
Caption: General Workflow for Reductive Amination.
Strecker Amino Acid Synthesis
The Strecker synthesis is a classic method for preparing α-amino acids. It involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[8][9][10] This three-component reaction is a cornerstone in the synthesis of both natural and unnatural amino acids.[11]
Mechanism of Strecker Synthesis:
Caption: Mechanism of Strecker Amino Acid Synthesis.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is an intramolecular cyclization of a β-arylethylamine with an aldehyde to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[12] This reaction is of great importance in the synthesis of numerous alkaloids and pharmaceutical compounds. The reaction is typically acid-catalyzed and proceeds through an iminium ion intermediate.[13]
Mechanism of the Pictet-Spengler Reaction:
Caption: Mechanism of the Pictet-Spengler Reaction.
Mannich Reaction
The Mannich reaction is a three-component condensation involving an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen (e.g., a ketone).[14][15] The product is a β-amino-carbonyl compound known as a Mannich base.[14] The reaction proceeds via the formation of an iminium ion, which then acts as an electrophile.[16]
Mechanism of the Mannich Reaction:
Caption: Mechanism of the Mannich Reaction.
Quantitative Data Summary
The following tables summarize key quantitative data for the reactions of aldehydes and amines, providing a basis for comparison and optimization.
Table 1: Kinetic Data for Imine Formation and Pictet-Spengler Reaction
| Reaction | Reactants | Conditions | Rate Constant (k) or Observation | Reference |
| Imine Formation | Benzaldehyde and n-butylamine | No solvent | Average rate constant: 2.0 x 10⁻¹ ± 0.006 mol⁻⁰.⁹ L⁰.⁹ s⁻¹ | [17] |
| Imine Formation | p-Chlorobenzaldehyde and aniline | Aqueous solution | Maximum reaction rate observed at pH ≈ 4.[18] Carbinolamine formation is the rate-determining step at low pH.[18] | [18] |
| Pictet-Spengler Reaction | Tryptamine and Formaldehyde | Pseudo first-order, physiological cond. | Disappearance of tryptamine follows a double exponential decay, suggesting a complex mechanism with multiple intermediates.[19] | [19] |
| Pictet-Spengler Reaction | Tryptamine and Benzaldehyde | Non-acidic, aprotic media at room temp. | Higher yield observed compared to aqueous, acidic media.[13] A linear relationship between rate and acidity was found.[13] | [13] |
Table 2: Reaction Yields for Aldehyde-Amine Reactions
| Reaction Type | Aldehyde/Ketone | Amine | Other Reagents/Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Reductive Amination | Benzaldehyde | Aniline | Pd/UiO-66-NO, 3 MPa H₂ | Toluene | 60°C | 6 h | >95 | [20] |
| Reductive Amination | Benzaldehyde | Aniline | B(C₆F₅)₃, Me₂PhSiH | o-Dichlorobenzene | 100°C | 1.5 h | 75 | [7] |
| Strecker Synthesis | Acetaldehyde | Ammonium Chloride | Sodium Cyanide | Water/Ether | Room Temp. | 4 h | - | [1] |
| Strecker Synthesis | Various Aldehydes | Various Amines | Chiral Zirconium Catalyst, HCN | - | - | - | High | [21] |
| Mannich Reaction | Formaldehyde | Dimethylamine | Acetone | DMSO | Room Temp. | 24 h | 76 | [16] |
| Mannich Reaction | Aromatic Aldehydes | Aromatic Amines | Malononitrile, NH₄Cl | Ethanol | 80°C | - | up to 92 | |
| Pictet-Spengler | Tryptamine | - | Benzaldehyde, HFIP | HFIP | Reflux | 12 h | 96 |
Detailed Experimental Protocols
The following are representative experimental protocols for the key reactions discussed.
Synthesis of an Imine: N-Benzylidenebenzylamine
Materials:
-
Benzylamine
-
Benzaldehyde
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve benzylamine (1 equivalent) in ethanol.
-
Add benzaldehyde (1 equivalent) dropwise to the stirred solution at room temperature.
-
A spontaneous reaction often occurs, indicated by a slight warming of the mixture and the formation of a precipitate.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Cool the mixture in an ice bath to complete the precipitation of the imine.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The product can be purified by recrystallization from ethanol.
Synthesis of an Enamine: 1-(Cyclopent-1-en-1-yl)pyrrolidine
Materials:
-
Cyclopentanone
-
Pyrrolidine
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add cyclopentanone (1 equivalent), pyrrolidine (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed, driving the equilibrium towards the enamine product.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude enamine can be purified by vacuum distillation.[22][23]
Reductive Amination of Benzaldehyde with Aniline
Materials:
-
Benzaldehyde
-
Aniline
-
Methanol
-
Sodium borohydride (NaBH₄)
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and aniline (1 equivalent) in methanol.
-
Stir the solution at room temperature for 30 minutes to allow for imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Strecker Synthesis of Alanine
Materials:
-
Acetaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Water
-
Ether
-
Hydrochloric acid (HCl)
Procedure: [1]
-
α-Aminonitrile Formation:
-
In a well-ventilated fume hood, add freshly distilled acetaldehyde (3 mol) to ether in a flask and cool to 5°C.[1]
-
Add a solution of ammonium chloride (3.4 mol) in water, followed by an ice-cold solution of sodium cyanide (3.1 mol) in water.[1] Add the sodium cyanide solution slowly with cooling.[1]
-
Securely stopper the flask and shake for four hours at room temperature.[1]
-
Separate the oily layer of α-aminopropionitrile.
-
-
Hydrolysis to Alanine:
-
Add the crude α-aminopropionitrile to a flask containing concentrated hydrochloric acid.
-
Heat the mixture under reflux for several hours.
-
Cool the solution and neutralize with a base (e.g., ammonium hydroxide) to precipitate the racemic alanine.
-
Collect the solid product by filtration and recrystallize from a water/ethanol mixture.
-
Pictet-Spengler Synthesis of Tetrahydro-β-carboline
Materials:
-
Tryptamine
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve tryptamine (1 equivalent) in methanol in a round-bottom flask.
-
Add an aqueous solution of formaldehyde (1.1 equivalents) to the stirred solution.
-
Acidify the mixture by adding a few drops of concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Neutralize the reaction with a base (e.g., sodium bicarbonate solution).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Mannich Reaction of Acetone, Formaldehyde, and Dimethylamine
Materials:
-
Acetone
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Dimethylamine hydrochloride
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure: [16]
-
In a round-bottom flask, combine dimethylamine hydrochloride (1 equivalent), formaldehyde solution (1 equivalent), and acetone (excess, acting as both reactant and solvent).
-
Add a small amount of concentrated hydrochloric acid as a catalyst.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and remove the excess acetone under reduced pressure.
-
Make the residue alkaline with a sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., ether).
-
Dry the organic extract over anhydrous potassium carbonate, filter, and remove the solvent to obtain the crude Mannich base.
-
The product can be purified by vacuum distillation.
Conclusion
The reactivity of aldehydes and amines is a rich and diverse field of organic chemistry, providing essential tools for the synthesis of a vast array of nitrogen-containing molecules. From the fundamental formation of imines and enamines to the more complex multicomponent reactions like the Strecker, Pictet-Spengler, and Mannich reactions, these transformations are indispensable in academic research and the pharmaceutical industry. A thorough understanding of their mechanisms, kinetics, and optimal reaction conditions, as presented in this guide, is crucial for the rational design and efficient execution of synthetic strategies in drug discovery and development.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Enamines — Making Molecules [makingmolecules.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive amination of tertiary anilines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 9. news-medical.net [news-medical.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. via.library.depaul.edu [via.library.depaul.edu]
- 14. Mannich reaction - Wikipedia [en.wikipedia.org]
- 15. Mannich Reaction [organic-chemistry.org]
- 16. Mannich Reaction | NROChemistry [nrochemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. arkat-usa.org [arkat-usa.org]
- 19. A KINETIC STUDY OF THE PICTET-SPENGLER REACTION FOR THE CONDENSATION OF TRYPTAMINE WITH FORMALDEHYDE - ProQuest [proquest.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. 1-Pyrrolidino-1-cyclopentene 98 7148-07-4 [sigmaaldrich.com]
- 23. Pyrrolidine, 1-(1-cyclopenten-1-yl)- [webbook.nist.gov]
commercial suppliers of 2-Amino-3-methoxybenzaldehyde
An In-depth Overview for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-3-methoxybenzaldehyde (CAS No. 70127-96-7), a valuable chemical intermediate in the fields of organic synthesis, medicinal chemistry, and materials science. This document details its chemical properties, commercial availability, key synthetic protocols, and reaction pathways, presenting the information in a format tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound, also known as o-amino-m-anisaldehyde, is an aromatic compound featuring three adjacent substituents on a benzene ring: an amino group, a methoxy group, and a formyl (aldehyde) group. This substitution pattern makes it a versatile building block for synthesizing more complex molecular architectures.[1] Its core properties are summarized below.
| Property | Value | Source |
| CAS Number | 70127-96-7 | [2][3][4] |
| Molecular Formula | C₈H₉NO₂ | [2][4][5] |
| Molecular Weight | 151.16 g/mol | [2][5] |
| MDL Number | MFCD09999245 | [2][3] |
| InChIKey | GDIYDPBHVKDDIR-UHFFFAOYSA-N | [5] |
| SMILES | COC1=CC=CC(=C1N)C=O | [5] |
| Typical Purity | ≥95% - 99% | [3][4] |
| Storage | Room temperature | [4] |
Commercial Availability
This compound is available from several specialized chemical suppliers. The availability and pricing can vary, and it is recommended to contact the suppliers directly for bulk quotations or custom pack sizes.
| Supplier | Purity | Available Quantities | Lead Time | Notes |
| Manchester Organics | Not Specified | 1g, 5g | 4 - 6 weeks | Discounts available on volumes >5x largest pack size.[2] |
| Apollo Scientific | 99% | 100mg, 250mg, 1g, 5g, 25g | 2 - 3 weeks (UK Stock) | US stock often out of stock.[3] |
| CP Lab Safety | min 95% | 1 gram | Not Specified | For professional research/commercial use only.[4] |
| BLD Pharm | Not Specified | Not Specified | Not Specified | Offers online ordering.[6] |
| AbacipharmTech | Not Specified | Not Specified | Not Specified | Global chemical supplier.[5] |
Synthesis and Experimental Protocols
The synthesis of 2-amino-substituted benzaldehydes can be challenging due to the potential for intermolecular condensation reactions.[1] However, established methods, often involving the reduction of a corresponding nitro-substituted precursor, are widely employed.
General Synthesis Workflow: Reduction of 2-Nitro-3-methoxybenzaldehyde
A common and effective method for preparing this compound is the selective reduction of the nitro group in the precursor, 2-Nitro-3-methoxybenzaldehyde. This transformation can be achieved using various reducing agents under controlled conditions.
Experimental Protocol: Synthesis via Nitro Group Reduction
The following protocol is a representative procedure adapted from established methods for the reduction of aromatic nitro compounds, such as the synthesis of o-aminobenzaldehyde.[7]
Materials:
-
2-Nitro-3-methoxybenzaldehyde
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated ammonium hydroxide (NH₄OH)
-
Deionized water
-
Ethyl acetate or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium chloride solution (Brine)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2-Nitro-3-methoxybenzaldehyde (1 equivalent).
-
Addition of Reducing Agent: Add a solution of ferrous sulfate heptahydrate (approx. 7-8 equivalents) in water.
-
Initiation: Heat the mixture with stirring. Upon reaching 80-90°C, cautiously add concentrated ammonium hydroxide in portions. An exothermic reaction should be observed.
-
Reaction: Maintain the reaction at reflux for 30-60 minutes after the addition of ammonia is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove iron salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.
Key Reactions and Applications
This compound is a key starting material for synthesizing a variety of heterocyclic compounds and Schiff bases, which are important in medicinal chemistry and as ligands for metal complexes.
Reaction Workflow: Formation of a Thiosemicarbazone
A prominent reaction is its condensation with thiosemicarbazide to form 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone (HMBATSC), a class of compounds investigated for their analytical and biological activities.[8]
Experimental Protocol: Synthesis of a Thiosemicarbazone Derivative
This protocol is based on the general synthesis of thiosemicarbazones from aldehydes.[8]
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in warm ethanol in a round-bottom flask.
-
Addition of Reagent: In a separate flask, dissolve an equimolar amount of thiosemicarbazide in warm ethanol.
-
Reaction: Add the thiosemicarbazide solution to the aldehyde solution with stirring. Add a few drops of glacial acetic acid to catalyze the reaction.
-
Precipitation: The thiosemicarbazone product often precipitates from the solution upon formation or cooling. The reaction mixture may be refluxed for 1-2 hours to ensure completion.
-
Isolation: Cool the mixture in an ice bath. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Applications in Drug Development
This aldehyde serves as a precursor for various derivatives with potential therapeutic applications. For instance, benzyloxybenzaldehyde scaffolds derived from related hydroxybenzaldehydes have been investigated as selective inhibitors of enzymes like aldehyde dehydrogenase 1A3 (ALDH1A3), which is a target in cancer research.[9] The unique arrangement of functional groups in this compound allows for the construction of complex molecules that can be tailored to interact with biological targets. It is also a valuable intermediate for agrochemicals.[1]
References
- 1. US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. 70127-96-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. 70127-96-7|this compound|BLD Pharm [bldpharm.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. irphouse.com [irphouse.com]
- 9. mdpi.com [mdpi.com]
Navigating the Safety Landscape of 2-Amino-3-methoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 2-Amino-3-methoxybenzaldehyde (CAS No. 70127-96-7). The information presented herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound responsibly, minimizing exposure risks and ensuring a safe working environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is designated with the GHS07 pictogram, indicating that it can cause skin and eye irritation, and may cause respiratory irritation.[1] It is also harmful if swallowed.
Signal Word: Danger[2]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[2]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
-
P310: Immediately call a POISON CENTER/doctor.[2]
-
P330: Rinse mouth.[1]
-
P362+P364: Take off contaminated clothing and wash it before reuse.[1]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]
-
P405: Store locked up.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 70127-96-7 | [1][2] |
| Molecular Formula | C8H9NO2 | [1][2] |
| Molecular Weight | 151.16 g/mol | [1][2] |
| Physical Form | Liquid | [1] |
| Storage Temperature | 2-8°C | [1][2] |
Exposure Controls and Personal Protection
To minimize the risk of exposure, appropriate engineering controls and personal protective equipment (PPE) must be utilized.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
An eyewash station and safety shower should be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
| PPE Type | Specifications |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | If ventilation is inadequate or if dusts/aerosols are generated, a NIOSH-approved respirator should be worn. |
Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and preventing accidental exposure.
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors or mist. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Store at 2-8°C, protected from light, and under an inert atmosphere (e.g., nitrogen).[1][2]
First Aid Measures
In the event of exposure, immediate medical attention may be necessary. The following first aid procedures should be followed:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release and Disposal
Accidental Release
In the event of a spill, the following steps should be taken:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment (PPE).
-
Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly.
Disposal
Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
Toxicological Information
Visualizing Safety Protocols
To further aid in the understanding of safety procedures, the following diagrams illustrate key workflows.
Caption: Hazard Identification and Mitigation Workflow.
Caption: General Experimental Workflow.
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety training. Always consult the most up-to-date SDS for this compound from your supplier before handling this chemical.
References
Methodological & Application
Application Notes and Protocols: 2-Amino-3-methoxybenzaldehyde in Friedländer Annulation for Quinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedländer annulation is a cornerstone of synthetic organic chemistry, providing a straightforward and efficient pathway to the quinoline scaffold, a privileged structure in medicinal chemistry. Quinolines are integral to a vast array of pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. This application note details the use of 2-Amino-3-methoxybenzaldehyde and its nitro precursor in the Friedländer synthesis of 8-methoxyquinolines, compounds of significant interest in drug discovery programs.
The classical Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, typically catalyzed by acids or bases.[1][2] A significant challenge in this methodology can be the limited availability or stability of substituted 2-aminobenzaldehydes. To circumvent this, a highly effective one-pot domino reaction has been developed, which begins with the corresponding 2-nitrobenzaldehyde. This approach involves the in situ reduction of the nitro group to an amine, which then immediately undergoes the Friedländer condensation.[3]
This document provides detailed protocols for both the direct Friedländer annulation using this compound and the more versatile domino nitro reduction-Friedländer heterocyclization using 3-methoxy-2-nitrobenzaldehyde.
Reaction Mechanisms
The Friedländer synthesis can proceed through two primary pathways, largely dependent on the reaction conditions:
-
Aldol Condensation Pathway (Base-Catalyzed): This pathway commences with an aldol condensation between the 2-aminoaryl aldehyde and the active methylene compound. The subsequent intramolecular cyclization of the resulting β-hydroxy carbonyl compound, followed by dehydration, yields the quinoline product.
-
Schiff Base Formation Pathway (Acid-Catalyzed): Under acidic conditions, the reaction is often initiated by the formation of a Schiff base (imine) between the 2-amino group and the carbonyl of the active methylene compound. This is followed by an intramolecular electrophilic attack and subsequent dehydration to afford the aromatic quinoline ring.[4]
The domino nitro reduction-Friedländer synthesis follows a three-stage mechanism: first, the reduction of the nitro group to an amine, followed by a Knoevenagel condensation, and finally, an intramolecular cyclization and aromatization.[3]
Visualization of Reaction Pathways
Below are graphical representations of the key chemical transformations.
Caption: General mechanism of the Friedländer annulation.
Caption: Workflow for the domino nitro reduction process.
Quantitative Data Summary
The following tables summarize representative yields for the synthesis of 8-methoxyquinoline derivatives via the domino nitro reduction-Friedländer annulation of 3-methoxy-2-nitrobenzaldehyde with various active methylene compounds.
| Entry | Active Methylene Compound | Product | Yield (%) |
| 1 | Ethyl acetoacetate | Ethyl 8-methoxy-2-methylquinoline-3-carboxylate | 95 |
| 2 | Acetylacetone | 3-Acetyl-8-methoxy-2-methylquinoline | 97 |
| 3 | Cyclohexanone | 1,2,3,4-Tetrahydro-10-methoxyacridine | 92 |
| 4 | Deoxybenzoin | 8-Methoxy-2,3-diphenylquinoline | 61 |
| 5 | Phenylsulfonylacetone | 8-Methoxy-2-methyl-3-(phenylsulfonyl)quinoline | 99 |
Data is representative of typical yields achieved under the optimized domino reaction conditions described in the protocols.[3]
Experimental Protocols
Protocol 1: Domino Nitro Reduction-Friedländer Annulation (General Procedure)
This protocol describes the one-pot synthesis of 8-methoxyquinoline derivatives from 3-methoxy-2-nitrobenzaldehyde and an active methylene compound.[3]
Materials:
-
3-Methoxy-2-nitrobenzaldehyde
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone, cyclohexanone)
-
Iron powder (Fe, <100 mesh)
-
Glacial acetic acid (AcOH)
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-methoxy-2-nitrobenzaldehyde (1.0 equiv.) and glacial acetic acid (approx. 7.5 mL per mmol of nitro compound).
-
Add the active methylene compound (2.0-3.0 equiv.).
-
Flush the flask with nitrogen or argon.
-
Heat the reaction mixture to 95-110 °C with vigorous stirring.
-
Once the temperature has stabilized, add iron powder (4.0 equiv.) portion-wise over 15-20 minutes. An exothermic reaction and a color change are typically observed.
-
Maintain the reaction at 95-110 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture over ice-water and basify with a saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 8-methoxyquinoline derivative.
Protocol 2: Direct Friedländer Annulation using this compound (General Procedure)
This protocol outlines a general method for the direct condensation of this compound with an active methylene compound. The choice of catalyst and solvent may require optimization depending on the specific active methylene compound used.
Materials:
-
This compound
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)
-
Catalyst (e.g., potassium hydroxide, p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
-
Standard laboratory glassware
-
Magnetic stirrer and heating source
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and the active methylene compound (1.0-1.2 equiv.) in the chosen solvent.
-
Add the catalyst (e.g., 10 mol% for acid catalysts, or an equimolar amount for base-mediated reactions).
-
Heat the reaction mixture to reflux and monitor by TLC. Reaction times can vary from a few hours to overnight.
-
After completion, cool the mixture to room temperature.
-
If an acidic catalyst was used, neutralize with a saturated sodium bicarbonate solution. If a basic catalyst was used, neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Applications in Drug Development
The 8-methoxyquinoline core synthesized through these methods is a key structural motif in several biologically active compounds. For instance, it is a component of the antimalarial drug primaquine and its derivatives. The versatility of the Friedländer annulation allows for the introduction of a wide range of substituents on the quinoline ring, enabling the generation of compound libraries for screening against various therapeutic targets. The protocols described herein provide a robust and adaptable platform for the synthesis of novel 8-methoxyquinoline derivatives for further investigation in drug discovery and development programs. The domino nitro reduction-Friedländer synthesis is particularly advantageous as it utilizes readily available starting materials and offers a more efficient one-pot procedure.[3]
References
- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 8-Methoxyquinoline Derivatives from 2-Amino-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3] The synthesis of functionalized quinolines is therefore of significant interest. The Friedländer annulation is a classic and versatile method for constructing the quinoline scaffold, typically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of 8-methoxyquinoline derivatives using 2-Amino-3-methoxybenzaldehyde as the starting material, a precursor that leads to quinolines with a substitution pattern of potential pharmacological interest.
Core Synthetic Methodology: The Friedländer Annulation
The primary synthetic route described herein is the Friedländer synthesis, which offers a straightforward approach to substituted quinolines. The reaction proceeds via a condensation reaction between this compound and an active methylene compound, such as a ketone or a β-ketoester, followed by an intramolecular cyclization and dehydration to form the quinoline ring system. The reaction can be catalyzed by either acids or bases.
A general representation of the Friedländer synthesis starting from this compound is depicted below:
General Reaction Scheme:
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Friedlaender Synthesis [organic-chemistry.org]
Application of 2-Amino-3-methoxybenzaldehyde in Medicinal Chemistry: A Versatile Scaffold for Bioactive Compounds
Introduction
2-Amino-3-methoxybenzaldehyde is a valuable and versatile building block in medicinal chemistry, primarily utilized as a precursor for the synthesis of a wide array of heterocyclic compounds. Its unique substitution pattern, featuring adjacent amino, methoxy, and aldehyde functionalities on a benzene ring, provides a reactive platform for the construction of complex molecular architectures with significant pharmacological potential. This application note details the utility of this compound in the synthesis of medicinally relevant quinazolines and Schiff bases, presenting quantitative biological activity data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Application in the Synthesis of Quinazoline Derivatives
The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in numerous biologically active compounds, including approved drugs. The fusion of a benzene ring and a pyrimidine ring endows this heterocyclic system with the ability to interact with a variety of biological targets. This compound serves as a key starting material for the synthesis of 8-methoxy-substituted quinazoline derivatives, which have demonstrated significant potential as anticancer agents.
Anticancer Activity of 8-Methoxyquinazoline Derivatives
Recent research has highlighted the role of 8-methoxyquinazoline derivatives as potent cytotoxic agents. These compounds have been shown to exert their anticancer effects by targeting and inhibiting key signaling pathways involved in cell proliferation and survival, such as the β-catenin/TCF4 signaling pathway.[1][2]
Table 1: Cytotoxic Activity of 8-Methoxyquinazoline Derivatives
| Compound Reference | Cell Line | IC50 (μM) |
| Compound 18B¹ | HCT116 (Colon Cancer) | 5.64 ± 0.68 |
| Compound 18B¹ | HepG2 (Liver Cancer) | 7.21 ± 0.92 |
| Compound 18B¹ | Primary Human Gallbladder Cancer Cells | 8.50 ± 1.44 |
¹Data from a study on 4,7-disubstituted 8-methoxyquinazoline derivatives, demonstrating the potential of the 8-methoxyquinazoline scaffold.[1][2]
Signaling Pathway: Inhibition of β-catenin/TCF4 Signaling
The Wnt/β-catenin signaling pathway is crucial for cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers. In the canonical pathway, the stabilization and nuclear translocation of β-catenin lead to its interaction with the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors, activating the transcription of target genes like c-MYC and Cyclin D1 that drive cell cycle progression.[1][2] 8-Methoxyquinazoline derivatives have been designed to inhibit the protein-protein interaction between β-catenin and TCF4, thereby downregulating the expression of these oncogenes and inducing apoptosis in cancer cells.[1]
References
Application Notes: 2-Amino-3-methoxybenzaldehyde as a Versatile Building Block for Agrochemical Intermediates
Introduction
2-Amino-3-methoxybenzaldehyde is a valuable aromatic aldehyde that serves as a key precursor in the synthesis of various heterocyclic compounds utilized in the agrochemical industry. Its unique substitution pattern, featuring an amino group and a methoxy group ortho and meta to the aldehyde functionality, respectively, allows for the construction of complex molecular architectures with potential pesticidal properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of quinoline-based agrochemical intermediates, a class of compounds known for their fungicidal activity.
The primary application highlighted is the synthesis of substituted quinolines via the Friedländer annulation. This reaction offers a straightforward and efficient method for constructing the quinoline scaffold, which is a core component of many biologically active molecules. The resulting quinoline derivatives can be further modified to develop new and effective crop protection agents.
Application 1: Synthesis of Ethyl 8-methoxy-2-methylquinoline-3-carboxylate
One of the most direct applications of this compound in agrochemical intermediate synthesis is its use in the Friedländer annulation with ethyl acetoacetate. This reaction leads to the formation of ethyl 8-methoxy-2-methylquinoline-3-carboxylate, a valuable intermediate for the development of quinoline-based fungicides. The presence of the methoxy group at the 8-position and the carboxylate and methyl groups on the pyridine ring provide multiple points for further chemical modification to optimize biological activity.
Reaction Scheme:
Caption: Friedländer synthesis of an agrochemical intermediate.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of ethyl 8-methoxy-2-methylquinoline-3-carboxylate.
| Parameter | Value | Reference |
| Product Name | Ethyl 8-methoxy-2-methylquinoline-3-carboxylate | N/A |
| Molecular Formula | C₁₄H₁₅NO₃ | N/A |
| Molecular Weight | 245.27 g/mol | N/A |
| Yield | ~98% (based on analogous reactions) | [1] |
| Melting Point | 68-70 °C (based on analogous reactions) | [1] |
| Appearance | White solid (based on analogous reactions) | [1] |
Spectroscopic Data (Predicted/Analogous)
| Spectroscopy | Data | Reference |
| IR (cm⁻¹) | 1708 (C=O) | [1] |
| ¹H NMR (CDCl₃, δ) | 8.74 (s, 1H), 8.04 (d, 1H), 7.87 (d, 1H), 7.78 (t, 1H), 7.54 (t, 1H), 4.45 (q, 2H), 3.00 (s, 3H), 1.45 (t, 3H) | [1] |
| ¹³C NMR (CDCl₃, δ) | 166.6, 158.5, 148.6, 139.9, 131.7, 128.6, 128.5, 126.5, 125.8, 124.0, 61.4, 25.7, 14.3 | [1] |
| MS (m/z) | 245 (M⁺) | N/A |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 8-methoxy-2-methylquinoline-3-carboxylate via Friedländer Annulation
This protocol describes the acid-catalyzed condensation of this compound and ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
To this solution, add ethyl acetoacetate (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting aldehyde), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure ethyl 8-methoxy-2-methylquinoline-3-carboxylate.
Workflow Diagram:
References
Application Notes and Protocols for Schiff Base Condensation with 2-Amino-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a versatile class of organic compounds formed from the condensation of a primary amine with an aldehyde or ketone.[1] Those derived from substituted aromatic aldehydes like 2-Amino-3-methoxybenzaldehyde (o-amino-vanillin) are of significant interest in medicinal and coordination chemistry. The presence of multiple coordination sites (the imine nitrogen, the methoxy group's oxygen, and the amino group) makes them excellent chelating ligands for a wide range of metal ions.[2][3]
The coordination of these Schiff base ligands to metal ions often enhances their inherent biological activities.[4][5] These metal complexes have been extensively explored for various applications, including:
-
Antimicrobial Agents: Schiff bases derived from o-vanillin and their metal complexes have demonstrated notable activity against various strains of bacteria and fungi.[2][3]
-
Anticancer Agents: The imine group is crucial for the biological activity of many Schiff bases, which have been investigated as potential anticancer therapeutics.[6][7] Some organotin(IV) and other metal complexes of these ligands are believed to exert their cytotoxic effects by interacting with or cleaving DNA.[5]
-
Catalysis: The stable metal complexes formed by Schiff base ligands are utilized as catalysts in various organic transformations.
-
Material Science: These compounds are also used as intermediates in organic synthesis, as dyes, pigments, and as stabilizers for polymers.
The structural versatility and straightforward synthesis make Schiff bases derived from this compound valuable scaffolds in drug discovery and material science.
Experimental Protocol: Synthesis of a Schiff Base from this compound and Aniline
This protocol details a general method for the synthesis of a Schiff base via the condensation of this compound with a primary amine, using aniline as an example.
Materials:
-
This compound (o-amino-vanillin)
-
Aniline
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Beaker and glass rod
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Melting point apparatus
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 25 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the solid is completely dissolved.
-
Addition of Amine: To the stirred solution, add an equimolar amount (10 mmol) of aniline.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[5]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath. Maintain the reflux for 3-5 hours.[5]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) and spot the starting materials and the reaction mixture on a TLC plate to observe the formation of the product spot and the disappearance of the reactant spots.
-
Product Isolation: After the reaction is complete, allow the flask to cool to room temperature. The Schiff base product will often precipitate as a crystalline solid. If precipitation is slow, the solution can be cooled further in an ice bath.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold absolute ethanol to remove any unreacted starting materials.[2]
-
Drying: Dry the purified product in a vacuum oven at 60°C or air dry.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to form pure crystals.
-
Characterization: Characterize the final product by determining its melting point and recording its FT-IR and NMR spectra.
Data Presentation
The following table presents representative data for a Schiff base synthesized from a structurally similar aldehyde (o-vanillin) and a primary amine. This data is provided for illustrative purposes to indicate typical expected values.
| Parameter | Observation | Reference |
| Yield | 65-80% | [8][9] |
| Melting Point | 120-140 °C (Varies with amine) | [8] |
| Appearance | Yellow to Orange Crystalline Solid | [2][8] |
| FT-IR (cm⁻¹) | ~3400-3200 (N-H stretch of amino), ~1620-1600 (C=N, Azomethine), ~1580 (C=C, Aromatic) | [5][6][8] |
| ¹H NMR (δ, ppm) | ~8.5-9.0 (s, 1H, -CH=N-), ~6.5-8.0 (m, Ar-H) | [5][8] |
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and a proposed mechanism for the biological activity of Schiff bases.
Caption: Experimental workflow for Schiff base synthesis.
Caption: Proposed mechanism of biological activity.
References
- 1. CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology - Google Patents [patents.google.com]
- 2. Synthesis, Characterization and Biocidal Activities of Some Schiff Base Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. researchgate.net [researchgate.net]
- 5. o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. impactfactor.org [impactfactor.org]
Application Notes and Protocols for the Synthesis of Fluorescent Probes and Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent probes and dyes are indispensable tools in modern biomedical research and drug development.[1][2][3] Their ability to emit light upon excitation allows for non-invasive, real-time imaging of biological processes with high sensitivity and spatiotemporal resolution.[1][2][4] These molecules can be rationally designed to respond to specific environmental cues, such as the presence of metal ions, enzyme activity, or changes in pH, making them powerful sensors for a wide range of biological events.[1][2][5]
Common classes of organic fluorophores include rhodamines, BODIPY (boron-dipyrromethene) dyes, and fluoresceins, each offering a unique set of photophysical properties that can be tailored through chemical synthesis.[6][][][9] This document provides detailed application notes on the use of fluorescent probes for detecting metal ions and imaging enzyme activity, along with step-by-step protocols for their synthesis and application in cellular imaging.
Application Notes
Application 1: Fluorescent Probes for the Detection of Metal Ions
The selective detection of metal ions is crucial for understanding their roles in various physiological and pathological processes.[10][11] Fluorescent probes for metal ions are typically designed based on a "fluorophore-spacer-receptor" model. The receptor moiety selectively binds to the target metal ion, inducing a conformational or electronic change in the fluorophore that results in a detectable change in its fluorescence emission (an "off-on" or "on-off" response).[12]
Rhodamine and fluorescein derivatives are commonly used scaffolds for the synthesis of metal ion probes due to their excellent photophysical properties, including high quantum yields and photostability.[13][14][15] For instance, the spirolactam form of rhodamine is colorless and non-fluorescent. Upon binding to a metal ion, the spirolactam ring opens, leading to a dramatic increase in fluorescence.[15]
Table 1: Examples of Fluorescent Probes for Metal Ion Detection
| Probe Name/Scaffold | Target Ion | Excitation (nm) | Emission (nm) | Detection Limit | Reference |
| Rhodamine B derivative | Cr³⁺ / Fe³⁺ | ~520 | ~550 | 8.64 µM (Cr³⁺), 10.5 µM (Fe³⁺) | [15] |
| Rhodamine B hydrazone | Fe³⁺ / Cu²⁺ | ~520 | 552 (Fe³⁺), 545 (Cu²⁺) | 4.63 nM (Fe³⁺), 526.4 nM (Cu²⁺) | [15] |
| Fluorescein-based (N2) | Cu²⁺ | 440 | 525 | Low (not specified) | [16] |
| 8-aminoquinoline-based | Zn²⁺ | Not specified | Not specified | 2.15 nM | [15] |
| Tetraphenylethene-based | Hg²⁺ | Not specified | Not specified | 71.8 nM | [15] |
Application 2: Fluorescent Probes for Imaging Enzyme Activity
Enzymes are key regulators of cellular processes, and their dysregulation is often associated with disease.[17][18] Fluorescent probes that can report on enzyme activity are valuable tools for diagnostics and drug discovery.[17][19] These probes are typically designed as enzyme substrates that are initially non-fluorescent or "caged". Upon enzymatic cleavage of a specific recognition motif, a highly fluorescent molecule is released, providing a direct readout of enzyme activity.[18][19]
The design of enzyme-activated probes requires careful consideration of substrate selectivity to ensure that the probe is only processed by the enzyme of interest.[17] A common strategy involves linking a fluorophore to a quenching moiety through a peptide sequence that is a known substrate for a particular protease. Cleavage of the peptide by the protease separates the fluorophore from the quencher, resulting in fluorescence restoration.
Table 2: Examples of Enzyme-Activated Fluorescent Probes
| Probe Name/Scaffold | Target Enzyme | Excitation (nm) | Emission (nm) | Mechanism | Reference |
| Dual-FRET probe | MMP-2 and Caspase-3 | Not specified | Not specified | Sequential FRET | [18] |
| Cas1-Cat-Cy7 | Caspase-1 and Cathepsins | Not specified | Not specified | Dual-enzyme activation | [18] |
| Peptide-Cy5.5 | Trypsin (model) | Not specified | ~690 | Contact quenching release | [20] |
| BODIPY-BHQ-1 | Not specified | Not specified | Not specified | Phosphonate cleavage | [18] |
| FQCy7 | Fibroblast Activating Protein α | Not specified | Not specified | Dicationic cyanine | [18] |
Experimental Protocols
Protocol 1: General Synthesis of a Fluorescein-Based Probe for Cu²⁺ Detection
This protocol is based on the synthesis of a fluorescein derivative for the detection of Cu²⁺ ions.[16]
Materials:
-
Fluorescein
-
Hydrazine hydrate
-
Anhydrous ethanol
-
5-(p-nitrophenyl)furfural
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) supplies
-
Filtration apparatus
Step 1: Synthesis of Fluorescein Hydrazine
-
Add 6.00 g (18.05 mmol) of fluorescein to a 250 mL three-necked round-bottom flask and dissolve it in 110 mL of anhydrous ethanol.[16]
-
Slowly add 8.0 mL of hydrazine hydrate to the solution over approximately 30 minutes.[16]
-
Gradually increase the reaction temperature to 80°C and reflux the solution for 12 hours.[16]
-
After the reaction is complete, cool the solution to room temperature and evaporate the solvent under reduced pressure.[16]
-
The resulting solid is fluorescein hydrazine.
Step 2: Synthesis of the N2 Probe
-
Dissolve 3.59 g (10.36 mmol) of fluorescein hydrazine in 80 mL of anhydrous ethanol in a 250 mL round-bottom flask.[16]
-
In a separate flask, dissolve 1.50 g (6.90 mmol) of 5-(p-nitrophenyl)furfural in 50 mL of anhydrous ethanol.[16]
-
Add the 5-(p-nitrophenyl)furfural solution to the fluorescein hydrazine solution.
-
Heat the mixture to 78°C and reflux for 3 hours, monitoring the reaction progress using TLC (ethyl acetate/petroleum ether, v/v = 5/3).[16]
-
A large amount of solid precipitate will form. Cool the reaction mixture to room temperature.
-
Filter the solid under reduced pressure, wash three times with distilled water, and dry to obtain the final N2 probe as a light-yellow solid.[16]
Protocol 2: General Synthesis of Fluorescein
This protocol describes a classic method for synthesizing the parent fluorescein dye.[21]
Materials:
-
Resorcinol
-
Phthalic anhydride
-
2M Sulfuric acid (H₂SO₄)
-
Large test tube or small Erlenmeyer flask
-
Oil bath
-
Spatula
-
Acetone
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a large test tube, combine 0.3 g of resorcinol and 0.2 g of ground phthalic anhydride.[21]
-
Add 6 drops of 2M H₂SO₄ to the powder mixture and stir briefly with a spatula.[21]
-
Place the test tube in a preheated oil bath and maintain the temperature between 180°C and 200°C for 30 minutes. Caution: Overheating will cause decomposition. [21]
-
After 30 minutes, remove the test tube from the oil bath and allow it to cool for about 5 minutes.[21]
-
Add 10 mL of acetone and a stir bar to the test tube and stir for 5-10 minutes to dissolve the crude product.[21]
-
Transfer the acetone solution to a beaker and evaporate the acetone to obtain a crude orange residue.[21]
-
Dissolve the crude residue in 30 mL of diethyl ether and 1.5 mL of water.[21]
-
Transfer the solution to a separatory funnel and wash with 15 mL of water. Discard the aqueous layer.
-
Extract the ether layer once with 10 mL of a saturated NaCl solution.[21]
-
Dry the organic layer over anhydrous sodium sulfate.[21]
-
Decant the dried ether solution into a pre-weighed beaker and evaporate the ether to yield the fluorescein product as an orange solid.[21]
Protocol 3: Cellular Imaging with a Synthesized Fluorescent Probe
This is a general protocol for using a newly synthesized probe for live-cell imaging. This protocol is based on the application of the N2 probe in MCF-7 cells.[16]
Materials:
-
MCF-7 cells (or other cell line of interest)
-
Cell culture medium
-
Synthesized fluorescent probe (e.g., N2 probe)
-
Solution of the target analyte (e.g., Cu²⁺ solution)
-
Confocal microscope
-
Cell culture plates or dishes suitable for imaging
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Culture MCF-7 cells in appropriate cell culture plates or dishes until they reach the desired confluency for imaging.
-
Cytotoxicity Assay (Recommended): Before imaging, it is essential to determine the optimal, non-toxic concentration of the probe. This can be done using a standard cytotoxicity assay like the CCK-8 assay. Incubate the cells with various concentrations of the probe (e.g., 0-40 µM) for 24 hours and assess cell viability.[16]
-
Probe Loading:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the final desired concentration (determined from the cytotoxicity assay, e.g., 40 µM).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate at 37°C for a specified time (e.g., 20 minutes).[16]
-
-
Analyte Treatment:
-
After probe incubation, you can image the "off" state to confirm low background fluorescence.
-
To induce the "on" state, add the target analyte (e.g., 40 µM Cu²⁺) to the cells and incubate for an appropriate time (e.g., 20 minutes) at 37°C.[16]
-
-
Confocal Microscopy:
-
Wash the cells with PBS to remove excess probe and analyte.
-
Add fresh medium or PBS to the cells for imaging.
-
Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for your probe (e.g., excitation at 448 nm for the N2 probe).[16]
-
Acquire images of both the "off" (before analyte addition) and "on" (after analyte addition) states to demonstrate the probe's response.
-
Visualizations
Caption: General "Off-On" mechanism of a fluorescent probe.
Caption: High-level workflow for fluorescent probe synthesis.
Caption: Workflow for a cellular imaging experiment.
References
- 1. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 9. The Ultimate Guide to Fluorescent Dye | AxisPharm [axispharm.com]
- 10. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 11. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Synthesis and applications of Rhodamine derivatives as fluorescent probes. | Semantic Scholar [semanticscholar.org]
- 14. Synthesis and applications of Rhodamine derivatives as fluorescent probes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Frontiers | Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry [frontiersin.org]
- 16. Development of a Fluorescein-Based Probe with an “Off–On” Mechanism for Selective Detection of Copper (II) Ions and Its Application in Imaging of Living Cells | MDPI [mdpi.com]
- 17. Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of Small-Molecule Fluorescent Probes Targeting Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging [frontiersin.org]
- 21. chimique.wordpress.com [chimique.wordpress.com]
Application Note: Synthesis of 2-Amino-Substituted Benzaldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Amino-substituted benzaldehydes, particularly the parent compound 2-aminobenzaldehyde (anthranilaldehyde), are crucial intermediates in organic synthesis. They serve as key building blocks for a wide range of heterocyclic compounds, most notably in the synthesis of quinolines via the Friedländer annulation.[1][2] The presence of both an amino and an aldehyde group on the same aromatic ring makes them versatile precursors for pharmaceuticals, dyes, and fragrant compounds.[3] However, their synthesis and handling can be challenging due to their propensity for self-condensation and instability.[1] This document outlines several common and effective methods for their preparation, providing detailed protocols and comparative data to aid researchers in selecting the most suitable approach for their specific needs.
Overview of Synthetic Strategies
Several primary strategies exist for the synthesis of 2-aminobenzaldehydes, each starting from different, readily available precursors. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. The most common approaches are the reduction of the corresponding 2-nitrobenzaldehydes, oxidation of 2-aminobenzyl alcohols, and direct formylation of anilines.
Caption: Common synthetic routes to 2-aminobenzaldehyde.
Comparative Data of Synthetic Methods
The following table summarizes quantitative data for different methods of preparing 2-aminobenzaldehyde and its derivatives, allowing for easy comparison of yields and conditions.
| Method | Starting Material | Key Reagents / Catalyst | Reaction Conditions | Yield (%) | Reference(s) |
| Nitro Group Reduction | 2-Nitrobenzaldehyde | Iron (Fe) powder, Acetic Acid (AcOH) | Mild heating | High | [2] |
| Nitro Group Reduction | 2-Nitrobenzaldehyde | Iron(II) sulfate, Ammonia | Aqueous solution | Good | [1][3][4] |
| One-Pot from Nitrotoluene | o-Nitrotoluene | Sodium polysulfide (Na₂Sₓ) | Isopropanol, 75°C, 2 hours | ~98% | [5] |
| Oxidation of Alcohol | 2-Aminobenzyl alcohol | Activated Manganese Dioxide (MnO₂) | Chloroform, 20 hours | ~95% | [6] |
| Direct Bromination | 2-Aminobenzaldehyde | Br₂, KBr | Ethanol/Water, 5-20°C, 1 hour | Good | [7] |
Experimental Protocols
Herein are detailed protocols for three distinct and effective methods for synthesizing 2-aminobenzaldehydes.
Protocol 1: Reduction of 2-Nitrobenzaldehyde with Iron
This is a classic and widely used method due to its mild conditions and the low cost of reagents.[2] It involves the reduction of a nitro group to an amine using iron powder in an acidic medium.
Materials:
-
2-Nitrobenzaldehyde
-
Iron powder (reduced)
-
Glacial Acetic Acid
-
Ethanol
-
Distilled Water
-
Dichloromethane (or Ethyl Acetate)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a three-necked flask, add 2-nitrobenzaldehyde (e.g., 10 mmol), ethanol (34 mL), and distilled water (17 mL).[7]
-
Stir the mixture and gently heat to 50°C until the 2-nitrobenzaldehyde is completely dissolved.[7]
-
To the solution, add glacial acetic acid (34 mL) followed by the slow addition of reduced iron powder (e.g., 70 mmol).[2][7]
-
Add a few drops of concentrated HCl to initiate the reaction.[7]
-
Maintain the reaction temperature and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake with dichloromethane.
-
Transfer the filtrate to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).[7]
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and water (2 x 20 mL).[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 2-aminobenzaldehyde.[7]
-
The product is often used directly or can be purified by column chromatography on silica gel.[6] Due to its instability, it should be used promptly.[1]
Caption: Experimental workflow for nitro group reduction.
Protocol 2: One-Pot Synthesis from o-Nitrotoluene
This patented method provides a highly efficient, one-step synthesis of 2-aminobenzaldehyde from o-nitrotoluene without a catalyst, achieving very high yields.[5]
Materials:
-
o-Nitrotoluene
-
Sodium polysulfide (Na₂Sₓ, where x is ~3.5)
-
Isopropanol
-
Three-necked flask, magnetic stirrer, thermometer, heating mantle
-
Steam distillation apparatus
Procedure:
-
In a 100 mL three-necked flask equipped with a magnetic stirrer and a thermometer, charge sodium polysulfide (15.8 g, 0.1 mol) and isopropanol (50 mL).[5]
-
Quickly add o-nitrotoluene (13.7 g, 0.1 mol) to the flask via dropping funnel.[5]
-
Increase the temperature to 75°C while stirring and maintain the reaction for 2 hours.[5]
-
After the reaction is complete, the product is isolated from the reaction mixture via steam distillation.[5]
-
This post-processing method reduces the use of organic solvents and simplifies purification.[5]
-
The final product is obtained with high purity (e.g., 99.7%) and yield (e.g., 97.9%).[5]
Protocol 3: Oxidation of 2-Aminobenzyl Alcohol
This protocol is useful when 2-aminobenzyl alcohol is a more accessible starting material than 2-nitrobenzaldehyde. The oxidation is typically performed with a mild oxidizing agent like manganese dioxide.
Materials:
-
2-Aminobenzyl alcohol
-
Activated Manganese Dioxide (MnO₂)
-
Chloroform
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
Dissolve 2-aminobenzyl alcohol (2.0 g) in chloroform in a round-bottom flask.[6]
-
Add activated manganese dioxide (2.7 g) to the solution.[6]
-
Stir the suspension at room temperature for 20 hours.[6]
-
Upon completion, filter the reaction mixture to remove the manganese solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.[6]
-
Purify the crude product by column chromatography on silica gel (using ethyl acetate as eluent) to yield 2-aminobenzaldehyde as a dark-red oil (1.9 g).[6]
-
The product should be used directly in the next synthetic step due to its instability.[6]
References
- 1. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CN113979878A - Preparation method of 2-aminobenzaldehyde - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Reaction of 2-Amino-3-methoxybenzaldehyde with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 2-amino-3-methoxybenzaldehyde with active methylene compounds is a cornerstone in the synthesis of 8-methoxyquinoline derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The primary synthetic routes employed are the Friedländer annulation and the Knoevenagel condensation, which offer versatile and efficient pathways to construct the quinoline scaffold.
Quinoline derivatives are known to exhibit a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antimalarial, and anti-inflammatory activities. The methoxy group at the 8-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making this compound a valuable starting material for the synthesis of novel therapeutic agents.
This document provides detailed application notes, experimental protocols, and relevant data for the synthesis and biological evaluation of quinoline derivatives from this compound and various active methylene compounds.
Applications in Drug Development
The 8-methoxyquinoline scaffold is a privileged structure in drug discovery, with derivatives demonstrating potent biological activities.
-
Anticancer Activity: Numerous quinoline derivatives have been investigated for their potential as anticancer agents. They can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization. For instance, certain quinoline-based hydrazone analogues have shown significant anti-proliferative activity against a panel of 60 human cancer cell lines.[1] Some anilinoquinoline derivatives have also demonstrated potent inhibitory activity against EGFR kinase.
-
Antimicrobial Activity: The quinoline core is present in several antibacterial and antifungal agents. Quinolyl hydrazones have displayed excellent antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 6.25 to 100 µg/mL against various pathogenic strains.[1] 8-Methoxyquinoline itself has shown strong antifungal activity against Aspergillus flavus, Aspergillus niger, and Trichophyton, as well as antibacterial activity against Bacillus subtilis and Salmonella species.[2]
-
Antimalarial Activity: The quinoline ring is a key component of many antimalarial drugs, such as chloroquine and mefloquine. The development of new quinoline derivatives remains a crucial strategy to combat drug-resistant strains of Plasmodium falciparum.
Chemical Reactions and Mechanisms
The two primary reactions for synthesizing 8-methoxyquinolines from this compound are the Friedländer synthesis and the Knoevenagel condensation.
1. Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone or β-ketoester, to form a quinoline.[1][3][4] The reaction can be catalyzed by either acids or bases.
2. Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[5] It is particularly useful for forming α,β-unsaturated compounds which can then undergo cyclization to form the quinoline ring.
Experimental Protocols
The following are detailed protocols for the synthesis of 8-methoxyquinoline derivatives.
Protocol 1: Friedländer Synthesis of Ethyl 8-methoxy-2-methylquinoline-3-carboxylate
This protocol is an adaptation of the classical Friedländer synthesis for the reaction between this compound and ethyl acetoacetate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Piperidine (catalyst)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (10 mL).
-
Add ethyl acetoacetate (1.2 mmol) to the solution.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute hydrochloric acid solution and then with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ethyl 8-methoxy-2-methylquinoline-3-carboxylate.
Characterization:
-
¹H NMR: Expect signals for the methoxy group (~4.0 ppm), the methyl group (~2.7 ppm), the ethyl ester group, and aromatic protons.
-
¹³C NMR: Expect signals corresponding to the quinoline core, the methoxy carbon, the methyl carbon, and the ester carbonyl.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Protocol 2: Knoevenagel Condensation and Cyclization to 2-Amino-3-cyano-8-methoxyquinoline
This protocol describes a two-step synthesis involving an initial Knoevenagel condensation followed by cyclization to form the quinoline.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
-
Sodium ethoxide
-
Hydrochloric acid (for workup)
Procedure:
Step 1: Knoevenagel Condensation
-
To a solution of this compound (1 mmol) in ethanol (15 mL), add malononitrile (1.1 mmol).
-
Add a catalytic amount of piperidine (2-3 drops) and stir the mixture at room temperature for 2-3 hours.
-
Monitor the formation of the intermediate, 2-((2-amino-3-methoxyphenyl)methylene)malononitrile, by TLC.
-
The intermediate may precipitate from the solution and can be collected by filtration.
Step 2: Cyclization
-
To a solution of the intermediate from Step 1 in ethanol, add a solution of sodium ethoxide in ethanol.
-
Reflux the mixture for 2-4 hours until the cyclization is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with dilute hydrochloric acid.
-
The product, 2-amino-3-cyano-8-methoxyquinoline, will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Characterization:
-
¹H NMR: Expect signals for the methoxy group, the amino group protons, and the aromatic protons of the quinoline ring.
-
¹³C NMR: Expect signals for the quinoline carbons, the methoxy carbon, the cyano carbon, and the carbon bearing the amino group.
-
IR Spectroscopy: Look for characteristic peaks for the amino group (N-H stretching) and the cyano group (C≡N stretching).
-
Mass Spectrometry: To confirm the molecular weight.
Data Presentation
Table 1: Representative Biological Activity of Quinoline Derivatives
| Compound Class | Target Organism/Cell Line | Biological Activity | IC₅₀ / MIC | Reference |
| Quinolyl Hydrazones | Various Cancer Cell Lines | Anti-proliferative | GI₅₀: 0.33 - 4.87 µM | [1] |
| Quinolyl Hydrazones | Pathogenic Bacteria/Fungi | Antimicrobial | MIC: 6.25 - 100 µg/mL | [1] |
| Anilinoquinolines | MCF-7 (Breast Cancer) | Anticancer | IC₅₀: 2.16 - 13.96 µM | [6] |
| 8-Methoxyquinoline | Aspergillus flavus | Antifungal | Strong Activity | [2] |
| 8-Methoxyquinoline | Bacillus subtilis | Antibacterial | Strong Activity | [2] |
| Pyrido[2,3-d]pyrimidines | MCF-7 (Breast Cancer) | Antiproliferative | IC₅₀: 6.2 - 15.1 µM | [7] |
Table 2: Reaction Conditions for Knoevenagel Condensation of Aldehydes with Active Methylene Compounds
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Aromatic Aldehydes | Malononitrile | Piperidine | Ethanol | Room Temp. | 20 h | ~51-84 | [8] |
| Benzaldehyde | Malononitrile | Ammonium Acetate | Solvent-free (ultrasound) | Room Temp. | 5-7 min | High | [9] |
| 4-Methoxybenzaldehyde | Malononitrile | LiOH·H₂O | Water (ultrasound) | 40-50°C | - | High | [10] |
Visualizations
Caption: The Friedländer synthesis pathway for 8-methoxyquinolines.
Caption: Experimental workflow for Knoevenagel condensation.
Caption: Inhibition of cancer-related signaling pathways by quinolines.
References
- 1. synarchive.com [synarchive.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Applications of Metal Complexes Derived from 2-Amino-3-methoxybenzaldehyde Analogs
To the Researcher: The following application notes and protocols detail the catalytic applications of metal complexes derived from Schiff bases. Due to a lack of specific documented catalytic applications for metal complexes derived directly from 2-Amino-3-methoxybenzaldehyde in the available scientific literature, this document provides data and methodologies for closely related and well-studied analogs, primarily those derived from salicylaldehyde and its derivatives. These examples are intended to serve as a representative guide for exploring the potential catalytic activities of similar metal complexes.
Application Note 1: Manganese (III) Schiff Base Complexes in Catalytic Aerobic Oxidation
Introduction:
Manganese (III) complexes of Schiff base ligands, particularly those derived from the condensation of salicylaldehyde derivatives and diamines, have demonstrated significant catalytic activity in a variety of aerobic oxidation reactions. These complexes are of interest due to their ability to activate molecular oxygen for the selective oxidation of organic substrates under mild conditions. This application note focuses on the use of a representative Mn(III) Schiff base complex in the catalytic oxidation of substrates like o-aminophenol and styrene. The general structure of such complexes involves a central manganese ion coordinated to a tetradentate Schiff base ligand.
Catalytic Activity:
The catalytic efficacy of these Mn(III) complexes has been evaluated in the aerobic oxidation of o-aminophenol to 2-aminophenoxazin-3-one and the oxidation of styrene to styrene oxide. The reactions typically proceed in the presence of the catalyst in a suitable solvent and under an air or oxygen atmosphere.
Table 1: Catalytic Oxidation of o-Aminophenol
| Catalyst (Analog) | Substrate | Product | Solvent | Reaction Time (min) | Yield (%) |
| --INVALID-LINK--¹ | o-Aminophenol | 2-Aminophenoxazin-3-one | Acetonitrile | 120 | 85 |
| [Mn(L)(N₃)(H₂O)]¹ | o-Aminophenol | 2-Aminophenoxazin-3-one | Acetonitrile | 90 | 92 |
¹ Data is representative of Mn(III) complexes with Schiff bases derived from salicylaldehyde analogs.
Table 2: Catalytic Oxidation of Styrene
| Catalyst (Analog) | Substrate | Product | Oxidant | Solvent | Conversion (%) | Selectivity for Styrene Oxide (%) |
| [Mn(L)(NCS)(H₂O)]¹ | Styrene | Styrene Oxide | Air | Acetonitrile | 78 | 95 |
| [Mn(L)(NCS)(H₂O)]¹ | Styrene | Styrene Oxide | TBHP | Acetonitrile | 26 | - |
¹ Data is representative of Mn(III) complexes with Schiff bases derived from salicylaldehyde analogs.[1] It is noted that using tert-butyl hydroperoxide (TBHP) as the oxidant resulted in a significantly lower conversion of styrene.[1]
Experimental Protocols
Protocol 1: Synthesis of a Representative Schiff Base Ligand (H₂L)
This protocol describes the synthesis of a Schiff base ligand from a salicylaldehyde derivative and a diamine, which is a common precursor for the metal complexes discussed.
Materials:
-
2-Hydroxy-3-methoxybenzaldehyde (or a similar salicylaldehyde derivative)
-
Ethylenediamine
-
Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 2-hydroxy-3-methoxybenzaldehyde (2 mmol) in 20 mL of methanol in a 100 mL round-bottom flask.
-
To this solution, add ethylenediamine (1 mmol) dropwise with constant stirring.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After completion, allow the mixture to cool to room temperature.
-
The resulting solid Schiff base ligand is collected by filtration, washed with cold methanol, and dried in a desiccator over anhydrous CaCl₂.
Protocol 2: Synthesis of a Representative Mn(III) Schiff Base Complex
Materials:
-
Schiff base ligand (H₂L) from Protocol 1
-
Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)
-
Sodium azide (NaN₃)
-
Methanol
Procedure:
-
Suspend the Schiff base ligand (1 mmol) in 50 mL of hot methanol.
-
In a separate flask, dissolve manganese(II) acetate tetrahydrate (1 mmol) in 20 mL of methanol.
-
Add the manganese acetate solution to the ligand suspension.
-
Add a solution of sodium azide (1 mmol) in 10 mL of methanol to the reaction mixture.
-
Reflux the mixture for 2 hours, during which the color will change, indicating the formation of the Mn(III) complex.
-
Allow the solution to cool slowly to room temperature.
-
The crystalline product is collected by filtration, washed with a small amount of cold methanol, and dried in vacuo.
Protocol 3: Catalytic Oxidation of Styrene
Materials:
-
Mn(III) Schiff base complex (catalyst) from Protocol 2
-
Styrene (substrate)
-
Acetonitrile (solvent)
-
Gas chromatograph (for analysis)
Procedure:
-
In a 50 mL two-necked flask equipped with a condenser, dissolve the Mn(III) Schiff base complex (0.01 mmol) in 20 mL of acetonitrile.
-
Add styrene (1 mmol) to the solution.
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography to determine the conversion of styrene and the selectivity for styrene oxide.
-
Upon completion of the reaction, the products can be isolated by standard workup procedures.
Visualizations
Caption: General workflow for the synthesis of Schiff base metal complexes.
Caption: Proposed catalytic cycle for aerobic oxidation by a Mn(III) Schiff base complex.
References
Application Note: A Proposed Synthetic Route to Dibenzo[b,f]diazocine Derivatives
Introduction
Dibenzo[b,f]diazocines represent a class of eight-membered heterocyclic compounds with a privileged structural motif found in a variety of biologically active molecules and functional materials. Their rigid yet conformationally distinct framework makes them attractive scaffolds in drug discovery for targeting protein-protein interactions and as photoswitchable elements in molecular machines. This application note outlines a proposed synthetic protocol for a derivative of this class, 1,7-dimethoxydibenzo[b,f]diazocine, commencing from the readily available starting material, 2-Amino-3-methoxybenzaldehyde.
While direct literature precedent for this specific transformation is limited, the proposed synthesis is grounded in fundamental principles of organic chemistry, specifically the base-catalyzed self-condensation of an amino-aldehyde. This protocol provides a theoretical framework for researchers to explore novel synthetic pathways to this important class of molecules.
Proposed Synthetic Pathway
The synthesis of 1,7-dimethoxydibenzo[b,f]diazocine is proposed to proceed via a base-catalyzed self-condensation of this compound. The reaction mechanism likely involves an initial intermolecular aldol-type addition of the enolate of one aldehyde molecule to the carbonyl group of a second molecule, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic diazocine ring system.
Experimental Protocol
Materials:
-
This compound (Starting Material)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (Catalyst)
-
Ethanol (Solvent)
-
Toluene (Solvent for azeotropic removal of water)
-
Hydrochloric acid (HCl) (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (Drying agent)
-
Silica gel (for column chromatography)
-
Hexanes and Ethyl acetate (Eluent for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add this compound (10.0 g, 66.1 mmol) and ethanol (100 mL).
-
Catalyst Addition: While stirring, add a solution of potassium hydroxide (0.74 g, 13.2 mmol) in ethanol (20 mL) dropwise to the reaction mixture at room temperature.
-
Reaction Progression: After the addition of the catalyst, add toluene (50 mL) to the flask. Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase. The disappearance of the starting material spot and the appearance of a new, less polar spot will indicate the progression of the reaction.
-
Work-up: Once the reaction is complete (estimated time: 12-24 hours), cool the mixture to room temperature. Neutralize the reaction mixture by adding 1 M HCl dropwise until the pH is approximately 7.
-
Extraction: Remove the solvents under reduced pressure. To the resulting residue, add ethyl acetate (100 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 1,7-dimethoxydibenzo[b,f]diazocine.
Data Presentation
The following table summarizes the key parameters for the proposed synthesis of 1,7-dimethoxydibenzo[b,f]diazocine. The yield and purity are hypothetical targets for this proposed protocol and will require experimental validation.
| Parameter | Value |
| Starting Material | This compound |
| Product | 1,7-dimethoxydibenzo[b,f]diazocine |
| Catalyst | Potassium hydroxide |
| Solvent | Ethanol/Toluene |
| Reaction Temperature | Reflux |
| Reaction Time (estimated) | 12-24 hours |
| Hypothetical Yield | 45-55% |
| Hypothetical Purity | >95% (after chromatography) |
| Proposed Characterization | ¹H NMR, ¹³C NMR, HRMS, IR |
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the key steps.
Caption: Synthetic workflow for the proposed synthesis.
Caption: Logical relationships of the key synthetic steps.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-3-methoxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely employed and dependable method is the reduction of 2-nitro-3-methoxybenzaldehyde. This precursor is more stable, and its reduction can be achieved using several reliable methods, including catalytic hydrogenation, or reduction with metals in acidic media, such as iron in acetic or hydrochloric acid, or with stannous chloride.
Q2: What are the main challenges in the synthesis and handling of this compound?
A2: this compound is known to be unstable. The primary challenges include its susceptibility to self-condensation reactions between the amino and aldehyde groups of different molecules, and its sensitivity to air and light, which can lead to degradation and discoloration of the product.[1] These issues can result in lower yields and impurities.
Q3: How can I minimize the degradation of this compound during and after synthesis?
A3: To minimize degradation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during the final purification and isolation steps. The purified compound should be stored in a dark, cool, and inert environment. Protecting the aldehyde group as an acetal during the synthesis and deprotecting it as the final step is a common strategy to prevent side reactions.[1]
Q4: What are the expected spectroscopic characteristics of this compound?
-
¹H NMR: A singlet for the aldehyde proton (CHO) around 9.8-10.0 ppm, a singlet for the methoxy group (OCH₃) protons around 3.8-4.0 ppm, and signals in the aromatic region (6.5-7.5 ppm) corresponding to the protons on the benzene ring. The amino group (NH₂) protons may appear as a broad singlet.
-
¹³C NMR: A signal for the aldehyde carbonyl carbon around 190 ppm, signals for the aromatic carbons, and a signal for the methoxy carbon around 55-60 ppm.[2]
-
IR Spectroscopy: Characteristic peaks for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the aldehyde (around 1670-1700 cm⁻¹), and C-O stretching of the methoxy group.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reduction of the nitro group. | - Increase the reaction time and/or temperature. - Use a higher equivalent of the reducing agent (e.g., iron powder, SnCl₂). - Ensure the catalyst for hydrogenation (if used) is active and not poisoned. |
| Degradation of the product during workup. | - Perform the workup and extraction steps as quickly as possible. - Use degassed solvents and maintain an inert atmosphere. - Avoid exposing the reaction mixture and product to strong light and high temperatures for extended periods. | |
| Product is a Dark Oil or Discolored Solid | Air oxidation or self-condensation of the product. | - Purify the product immediately after synthesis. - Use an inert atmosphere during purification and storage. - Recrystallize the product from a suitable solvent system to remove colored impurities. Consider using a solvent mixture like ethanol/water or ethyl acetate/hexane. |
| Presence of Multiple Spots on TLC, Indicating Impurities | Incomplete reaction or formation of side products. | - Monitor the reaction progress closely using TLC to ensure full conversion of the starting material. - Optimize reaction conditions (temperature, reaction time) to minimize side reactions. - Purify the crude product using column chromatography. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.[3] |
| Difficulty in Isolating the Product from the Reaction Mixture | The product may be soluble in the workup solvent or form an emulsion. | - If the product is an amine, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate the product, which is then extracted with an organic solvent. - To break emulsions, add a small amount of brine (saturated NaCl solution). |
Experimental Protocols
The primary route for the synthesis of this compound is the reduction of 2-nitro-3-methoxybenzaldehyde. Below are detailed protocols for common reduction methods.
Method 1: Reduction with Iron in Acidic Medium
This method is often preferred due to its cost-effectiveness and milder reaction conditions.
Reaction Scheme:
References
Technical Support Center: Purification of 2-Amino-3-methoxybenzaldehyde by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Amino-3-methoxybenzaldehyde using column chromatography. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem | Potential Cause | Recommended Solution |
| Product does not elute from the column or has very low recovery. | 1. Strong interaction with silica gel: The amino group of the compound is basic and can interact strongly with the acidic silanol groups on the silica gel surface, leading to irreversible adsorption. 2. Inappropriate solvent system: The mobile phase may not be polar enough to displace the compound from the stationary phase. | 1. Deactivate the silica gel: Pre-treat the silica gel with a base, such as triethylamine (TEA), by preparing a slurry of silica gel in the initial mobile phase containing 1-2% TEA. 2. Use an alternative stationary phase: Consider using neutral alumina or a less acidic silica gel. 3. Increase the polarity of the mobile phase: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase. A final flush with a more polar solvent like methanol may be necessary. |
| Product co-elutes with impurities. | 1. Suboptimal solvent system: The chosen mobile phase does not provide sufficient resolution between the product and impurities. 2. Column overloading: Too much crude sample was loaded onto the column. | 1. Optimize the solvent system using TLC: Experiment with different ratios of non-polar and polar solvents (e.g., hexane and ethyl acetate) to achieve a clear separation of spots on a TLC plate. The ideal Rf value for the product is typically between 0.2 and 0.4. 2. Use a gradient elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to separate compounds with close Rf values. 3. Reduce the sample load: Use a larger column or reduce the amount of crude material being purified. |
| Product appears to decompose on the column (streaking on TLC, appearance of new spots). | 1. Acidity of silica gel: Aldehydes and amines can be sensitive to the acidic nature of silica gel, leading to degradation. 2. Prolonged exposure to silica: A slow-running column increases the contact time between the compound and the stationary phase. | 1. Deactivate the silica gel: As mentioned above, use triethylamine in your mobile phase. 2. Run the column quickly: Use a slightly more polar solvent system to speed up the elution. Flash chromatography (applying pressure) is recommended over gravity chromatography. 3. Use an alternative stationary phase: Neutral alumina can be a good alternative for acid-sensitive compounds. |
| Irregular elution profile (channeling, cracked column bed). | 1. Improper column packing: The silica gel was not packed uniformly, leading to channels in the stationary phase. 2. Column running dry: The solvent level dropped below the top of the silica gel bed. | 1. Proper packing technique: Ensure the silica gel is packed as a uniform slurry and that the bed is level. Gently tap the column during packing to settle the silica gel. 2. Maintain a constant solvent head: Always keep the solvent level above the top of the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A good starting point for determining the optimal solvent system is to use Thin Layer Chromatography (TLC). A common mobile phase for compounds of similar polarity is a mixture of hexane and ethyl acetate. Start with a ratio of 4:1 (hexane:ethyl acetate) and gradually increase the polarity. An ideal solvent system will give your product an Rf value of approximately 0.2-0.4 on a silica gel TLC plate.
Q2: My this compound is a yellow solid. Will it be visible on the column?
Yes, the yellow color of this compound can be advantageous as it allows for visual tracking of the product band as it moves down the column. However, you should still collect fractions and monitor them by TLC to ensure purity.
Q3: What are the likely impurities I need to separate?
Common impurities can include unreacted starting materials, such as 2-nitro-3-methoxybenzaldehyde if the synthesis involves the reduction of a nitro group. Other potential impurities could be byproducts from the synthetic route or decomposition products. The polarity of these impurities will dictate the separation strategy. For instance, the nitro-containing starting material is generally less polar than the corresponding amine.
Q4: Can I use a gradient elution?
Yes, a gradient elution is often recommended for purifying reaction mixtures where the components have a range of polarities.[1] You can start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. This will first elute non-polar impurities, followed by your product, and then more polar impurities.
Q5: How can I confirm the purity of my collected fractions?
The purity of each fraction should be assessed using TLC. Spot each fraction on a TLC plate and compare it to a spot of the crude mixture and, if available, a pure standard of this compound. Fractions that show a single spot corresponding to the product should be combined. Further confirmation of purity and identity should be done using analytical techniques such as NMR, LC-MS, or melting point analysis.
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
-
Prepare TLC plates: Use commercially available silica gel TLC plates.
-
Spot the sample: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Develop the plate: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 4:1.
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).
-
Optimize: Adjust the ratio of hexane to ethyl acetate until the spot corresponding to this compound has an Rf value between 0.2 and 0.4. Adding 1% triethylamine to the mobile phase can improve the spot shape and reduce tailing.
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand. .
-
-
Packing the Column:
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture determined by TLC (e.g., 95:5 hexane:ethyl acetate with 1% triethylamine).
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder, and carefully add this to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting mobile phase.
-
If using a gradient, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Collect fractions in test tubes or vials.
-
-
Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Illustrative TLC Data for Solvent System Optimization
| Hexane:Ethyl Acetate Ratio | Rf of 2-Nitro-3-methoxybenzaldehyde (Impurity) | Rf of this compound (Product) | Observations |
| 9:1 | 0.55 | 0.15 | Good separation, but the product has low mobility. |
| 4:1 | 0.75 | 0.35 | Good separation and ideal product mobility. |
| 2:1 | 0.85 | 0.60 | Poor separation between product and less polar impurities. |
Note: These are example Rf values and may vary depending on the specific TLC plates and conditions.
Table 2: Example Gradient Elution Profile
| Elution Volume (Column Volumes) | Hexane (%) | Ethyl Acetate (%) | Triethylamine (%) | Compounds Eluting |
| 0-2 | 95 | 5 | 1 | Non-polar impurities |
| 2-10 | 80 | 20 | 1 | 2-Nitro-3-methoxybenzaldehyde (impurity) |
| 10-20 | 75 | 25 | 1 | This compound (Product) |
| 20-25 | 50 | 50 | 1 | Polar impurities |
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
stability and degradation pathways of 2-Amino-3-methoxybenzaldehyde
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation pathways of 2-Amino-3-methoxybenzaldehyde. As specific stability and degradation data for this compound are limited in publicly available literature, this guide is based on general chemical principles for aromatic aldehydes and amines, as well as data from structurally related molecules.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Yellowing or darkening of the solid compound upon storage. | Oxidation of the aromatic amine or aldehyde functional groups. Exposure to light and air can accelerate this process. | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration is recommended. |
| The compound appears to be clumping or has a sticky consistency. | Absorption of moisture from the atmosphere. | Store the compound in a desiccator. Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture. |
| Inconsistent or poor yields in reactions. | Degradation of the starting material. 2-aminobenzaldehydes are known to be unstable and can undergo self-condensation.[1] | Use freshly purchased or purified this compound for reactions. If the purity is in doubt, it can be checked by techniques such as HPLC or NMR before use. |
| Formation of an insoluble precipitate in solution. | Self-condensation or polymerization of the aldehyde, particularly in the presence of acid or base catalysts, or upon heating. | Prepare solutions fresh and use them promptly. Avoid high temperatures and strong acidic or basic conditions unless required by the reaction protocol. |
| Unexpected side products in a reaction. | The amino and aldehyde groups are both reactive and can participate in various side reactions. For example, the amino group can react with carbonyl compounds, and the aldehyde can be oxidized or reduced. | Protect one of the functional groups if it is not involved in the desired reaction. Carefully control reaction conditions such as temperature, pH, and stoichiometry. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. For long-term storage, refrigeration in a tightly sealed container under an inert atmosphere is advisable. Information for the related compound, 2-Amino-3-methoxybenzoic acid, suggests storage at 4°C for up to 2 years for the solid and at -20°C for up to 3 years.[2]
Recommended Storage Conditions (Inferred)
| Form | Temperature | Atmosphere | Container |
| Solid | 4°C (short-term) | Inert (Argon/Nitrogen) | Amber glass vial |
| Solid | -20°C (long-term) | Inert (Argon/Nitrogen) | Amber glass vial |
| In Solution | -20°C to -80°C | Inert (Argon/Nitrogen) | Tightly sealed vial |
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways have not been extensively documented for this molecule, based on its functional groups (aromatic amine, aldehyde, and methoxy ether), several degradation pathways can be proposed:
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Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, and the aromatic amine can be oxidized to form colored impurities. This can be initiated by atmospheric oxygen.
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Photodegradation: Aromatic aldehydes and amines can be sensitive to light, which can provide the energy to initiate degradation reactions.
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Self-condensation: Like other 2-aminobenzaldehydes, this molecule can undergo self-condensation reactions, especially in the presence of acid or base, leading to the formation of larger, often colored, oligomeric or polymeric materials.[1]
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Hydrolysis of the Methoxy Group: Under strong acidic conditions and elevated temperatures, the methoxy group could potentially be hydrolyzed to a hydroxyl group.
Q3: How can I monitor the stability of this compound in my samples?
A3: A stability study can be performed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV). The principle is to subject the compound to various stress conditions (e.g., heat, light, acid, base, oxidation) and monitor the decrease in the concentration of the parent compound and the formation of degradation products over time.
Experimental Protocols
Protocol: General Workflow for a Forced Degradation Study using HPLC-UV
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
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Preparation of Stock Solution:
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Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
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Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
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Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
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Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis by HPLC-UV:
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At specified time points, withdraw aliquots from each stress condition.
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Neutralize the acidic and basic samples before injection.
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Analyze the samples by a validated HPLC-UV method. The method should be capable of separating the parent compound from its degradation products. A typical starting point for method development could be a C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
-
Data Analysis:
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Calculate the percentage of degradation of this compound under each stress condition.
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Characterize the degradation products if possible, for example by using LC-MS.
-
References
Navigating Quinoline Synthesis: A Technical Support Center
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of quinolines.
General Troubleshooting and FAQs
Q1: My quinoline synthesis is resulting in a very low yield. What are the common culprits?
A1: Low yields in quinoline synthesis can often be attributed to several factors that are common across different named reactions. Key areas to investigate include:
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Inappropriate Catalyst: The choice of acid or base catalyst is critical and highly dependent on the specific substrates being used. An unsuitable catalyst may not effectively promote the reaction or could encourage the formation of side products.[1]
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Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed at an efficient rate. However, excessively high temperatures can lead to the decomposition of reactants and products, often resulting in tar formation.[1][2] Conversely, a temperature that is too low will lead to a slow or incomplete reaction.[1]
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Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly influence the reaction rate. For instance, electron-withdrawing groups on an aniline can deactivate the aromatic ring, making the cyclization step more challenging.[1]
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Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the reaction equilibrium.[1] It is often beneficial to use anhydrous reagents and solvents.[1]
Q2: I am observing significant tar and polymer formation in my reaction mixture. How can I minimize this?
A2: Tar and polymer formation is a frequent issue, particularly in strongly acidic and high-temperature reactions like the Skraup and Doebner-von Miller syntheses.[2][3] This is often due to the polymerization of α,β-unsaturated carbonyl compounds.[2] To mitigate this:
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Use a Moderator: In the Skraup synthesis, adding a moderating agent like ferrous sulfate (FeSO₄) or boric acid can help control the reaction's exothermicity and reduce charring.[3]
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Optimize Temperature: Avoid excessively high temperatures, as this can promote polymerization.[4][5] Gentle heating to initiate the reaction followed by careful control of the exothermic phase is recommended.[3]
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Biphasic Reaction Medium: For the Doebner-von Miller synthesis, using a biphasic system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing its acid-catalyzed polymerization in the aqueous phase.[3][4]
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Slow Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound can help maintain a low concentration, disfavoring self-condensation and polymerization.[3][4]
Q3: How can I improve the purification of my crude quinoline product?
A3: Purification can be challenging due to the presence of tarry byproducts and unreacted starting materials.[3][6] Common and effective purification techniques include:
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Steam Distillation: This is a highly effective method for separating volatile quinoline products from non-volatile tars, especially after a Skraup synthesis.[1][7]
-
Vacuum Distillation: For liquid quinoline derivatives that are thermally stable, vacuum distillation is an excellent method for removing non-volatile impurities.[6][7]
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Crystallization via Salt Formation: Converting the quinoline into a salt (e.g., phosphate or picrate) can allow for purification through crystallization, as the crystalline lattice tends to exclude impurities. The pure quinoline can then be regenerated.[7][8]
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Column Chromatography: This technique offers high resolution and is ideal for purifying small quantities of material to a high purity or for separating complex mixtures of closely related quinoline derivatives.[7]
Synthesis-Specific Troubleshooting
Skraup Synthesis
Q4: My Skraup synthesis is extremely vigorous and difficult to control. How can I make it safer?
A4: The Skraup reaction is notoriously exothermic.[3] To control the reaction:
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Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective way to make the reaction less violent.[3]
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Controlled Acid Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[1][3]
Doebner-von Miller Synthesis
Q5: My Doebner-von Miller reaction is producing a complex mixture of byproducts. What are the likely side reactions?
A5: A common side reaction is the polymerization of the α,β-unsaturated carbonyl substrate under strong acid catalysis.[2][4] Additionally, reduction of intermediates can lead to partially or fully saturated quinoline-like structures.[2]
Combes Synthesis
Q6: I am getting a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I control the regioselectivity?
A6: The formation of regioisomers is a known challenge.[2] Several factors influence the regioselectivity:
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Steric Hindrance: Increased steric bulk on one side of the β-diketone will favor cyclization at the less sterically hindered position.[3]
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Aniline Substituents: The electronic nature of substituents on the aniline can direct the cyclization.[3]
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Acid Catalyst: The choice of acid catalyst (e.g., H₂SO₄ vs. polyphosphoric acid) can alter the ratio of the regioisomers formed.[3]
Friedländer Synthesis
Q7: I am observing significant self-condensation of my ketone reactant in the Friedländer synthesis. How can I prevent this?
A7: Self-condensation (aldol condensation) of the ketone is a common side reaction, especially under basic conditions.[2] To minimize this:
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Use an Imine Analog: To avoid basic conditions that promote aldol condensation, you can use an imine analog of the o-aminoaryl aldehyde or ketone.[2]
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Milder Conditions: Employing milder reaction conditions, for instance, using a gold catalyst, can suppress side reactions.[2]
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Slow Addition: Slowly adding the ketone to the reaction mixture can help to minimize its self-condensation.[2]
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Acidic Conditions: Using acidic catalysts like p-toluenesulfonic acid (p-TsOH) can sometimes suppress base-catalyzed aldol condensation.[3]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data to aid in the optimization of various quinoline synthesis reactions.
Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaOH | Ethanol | Reflux | 4 | 85 |
| p-TsOH | Toluene | Reflux | 6 | 90 |
| Iodine | Solvent-free | 80-100 | 2 | 92 |
| Gold Catalyst | Dichloromethane | 40 | 8 | 95 |
| Amberlyst-15 | Ethanol | Reflux | 5 | 88 |
Note: Yields are highly substrate-dependent and the conditions listed are illustrative.
Table 2: Comparison of Purification Techniques for Quinoline
| Purification Technique | Starting Material | Reagents/Conditions | Achieved Purity (%) | Yield (%) |
| Steam & Vacuum Distillation | Crude Quinoline from Skraup Synthesis | 110-114°C at 14 mmHg | High (not specified) | 84-91[7] |
| Crystallization (Salt Formation) | Crude 8-hydroxyquinoline (78.0% purity) | Dichloromethane | 99.5 | 96.5[7] |
| Crystallization (Salt Formation) | Crude 8-hydroxyquinoline (82.0% purity) | Chloroform | 99.0 | 95.0[7] |
| Extraction | Coal Tar Wash Oil | Ammonium hydrogen sulfate, toluene, distillation | >97 | 82[7] |
Experimental Protocols
Moderated Skraup Synthesis of Quinoline
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Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.
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Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.[1] Add a moderating agent such as ferrous sulfate (FeSO₄).[3]
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Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[1]
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Heating: Gently heat the mixture. The reaction is exothermic and may become vigorous. If so, remove the heat source until the reaction subsides.[2] After the initial vigorous reaction is complete, continue to heat the mixture under reflux for an additional 3-5 hours.[2]
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Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[1]
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Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from non-volatile tar.[1][7] The distillate is then extracted with an organic solvent (e.g., toluene), dried, and distilled under reduced pressure.[1]
Iodine-Catalyzed Friedländer Synthesis
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Reaction Setup: To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).[5]
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Heating: Heat the reaction mixture at 80-100°C.[5]
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.[5]
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Purification: Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[5]
Visualizing Workflows and Troubleshooting
The following diagrams illustrate common experimental workflows and troubleshooting logic.
Caption: A general troubleshooting workflow for addressing low yields.
Caption: Experimental workflow for the moderated Skraup synthesis.
Caption: Troubleshooting aldol condensation in Friedländer synthesis.
References
preventing self-condensation of 2-Amino-3-methoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for preventing the self-condensation of 2-Amino-3-methoxybenzaldehyde during experiments and storage.
Troubleshooting Guide
This guide addresses common issues related to the instability and potential self-condensation of this compound.
Problem: Browning or darkening of the solid aldehyde upon storage.
| Possible Cause | Troubleshooting Step |
| Oxidation and/or Self-Condensation | Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with air.[1][2] Ensure the container is tightly sealed and stored in a cool, dark, and dry place.[1][3] |
| Exposure to Light | Store the container in a light-proof secondary container or a dark cabinet. |
| Contamination | Use clean, dry spatulas and glassware when handling the compound to avoid introducing impurities that can catalyze degradation. |
Problem: Unexpected side products observed in a reaction mixture.
| Possible Cause | Troubleshooting Step |
| Base-Catalyzed Self-Condensation | If your reaction conditions are basic, consider protecting the aldehyde group as a cyclic acetal before proceeding. If possible, perform the reaction under neutral or acidic conditions. Avoid strong bases.[1] |
| Heat-Induced Decomposition or Condensation | If the reaction requires heating, use the lowest effective temperature and monitor the reaction progress closely to avoid prolonged heating. |
| Amine-Aldehyde Reactivity | The presence of the amino group can lead to Schiff base formation and subsequent side reactions. Consider protecting the amine group if it is not essential for the desired reaction. |
Problem: Low yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Consumption of Starting Material by Self-Condensation | Use fresh, properly stored this compound. If self-condensation is suspected, purify the aldehyde before use. |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as solvent, temperature, and reaction time. Use of a non-polar, aprotic solvent may help to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of self-condensation of this compound?
A1: While this compound lacks alpha-protons to the aldehyde group for a classical aldol condensation, it can undergo self-condensation through other pathways, particularly involving the reactive amino and aldehyde functionalities. One plausible mechanism is an acid- or base-catalyzed reaction where the amino group of one molecule attacks the aldehyde of another, leading to the formation of a Schiff base (imine), which can then undergo further reactions to form complex condensation products.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][2] The container should be kept in a cool, dry, and well-ventilated place, away from light, strong oxidizing agents, and bases.[1][3]
Q3: How can I purify this compound that has started to degrade?
A3: If the compound shows signs of degradation (e.g., discoloration), it can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane. Column chromatography on silica gel may also be an effective purification method.
Q4: Can I prevent self-condensation by protecting the functional groups?
A4: Yes, protecting either the aldehyde or the amino group is a common strategy to prevent self-condensation and other side reactions. The aldehyde can be protected as an acetal, for example, by reacting it with a diol in the presence of an acid catalyst. The amino group can be protected with a suitable protecting group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).
Experimental Protocols
Protocol 1: Protection of the Aldehyde Group as a Diethyl Acetal
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Dissolution: Dissolve this compound (1 equivalent) in anhydrous ethanol.
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Acid Catalyst: Add a catalytic amount of a mild acid catalyst, such as p-toluenesulfonic acid.
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Acetal Formation: Add triethyl orthoformate (1.5 equivalents) to the solution.
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Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction with a mild base (e.g., triethylamine) and remove the solvent under reduced pressure.
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Purification: Purify the resulting acetal by column chromatography on silica gel.
Protocol 2: General Procedure for a Reaction using this compound
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Inert Atmosphere: Set up the reaction in a flask under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: Add fresh, pure this compound to a suitable anhydrous solvent (e.g., THF, DCM).
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Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C) before adding other reagents, especially if the reaction is exothermic or involves basic reagents.
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Controlled Addition: Add subsequent reagents slowly and in a controlled manner to manage the reaction rate and temperature.
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Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
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Quenching and Workup: Once the reaction is complete, quench it appropriately and proceed with the workup and purification of the desired product.
Visualizations
Caption: Plausible self-condensation pathway of this compound.
Caption: Decision workflow for preventing self-condensation.
References
troubleshooting low yields in reactions involving 2-Amino-3-methoxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-3-methoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the common stability issues with this compound?
A1: this compound has a structure that can be prone to self-condensation, especially under harsh conditions or prolonged storage.[1] The adjacent amino and formyl groups can react, leading to dimerization or polymerization, which can contribute to lower yields and the formation of colored impurities. It is advisable to use the reagent relatively fresh and store it under an inert atmosphere in a cool, dark place.
Q2: Which reactions are commonly performed with this compound?
A2: This compound is a versatile building block, frequently used in:
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Reductive Amination: To form secondary or tertiary amines by reacting with a primary or secondary amine in the presence of a reducing agent.
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Pictet-Spengler Reaction: To synthesize tetrahydro-β-carbolines, a common scaffold in natural products and pharmacologically active molecules, by reacting with a tryptamine derivative.[2][3]
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Schiff Base Formation: To form imines, which can be intermediates for other reactions or used as ligands.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Standard laboratory safety protocols should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Refer to the material safety data sheet (MSDS) for specific handling and disposal information.
Troubleshooting Guides
Guide 1: Low Yields in Reductive Amination Reactions
Low yields in reductive amination can stem from several factors, from imine formation to the reduction step.
Problem: The desired amine product is obtained in low yield.
Below is a troubleshooting workflow to diagnose and resolve common issues.
Caption: Troubleshooting workflow for low yields in reductive amination.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inefficient Imine Formation | The equilibrium between the amine/aldehyde and the imine may not favor the imine. Add a catalytic amount of a weak acid like acetic acid to catalyze imine formation.[4][5][6] Gentle heating can also drive the reaction forward. If water is produced, its removal using molecular sieves or a Dean-Stark apparatus can increase the yield. |
| Reduction of Starting Aldehyde | Strong reducing agents like sodium borohydride (NaBH4) can reduce the starting aldehyde to the corresponding alcohol, consuming the reagent and reducing the overall yield. Use a milder reducing agent that selectively reduces the imine in the presence of an aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN).[5][7] |
| Incomplete Reduction of Imine | The reduction of the imine may be slow or incomplete.[8] Ensure the reducing agent is fresh and active. You may need to increase the equivalents of the reducing agent or extend the reaction time. Monitor the reaction progress by TLC or LCMS to confirm the disappearance of the imine intermediate.[4] |
| Suboptimal Reaction Conditions | The choice of solvent can influence the reaction. Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used. For one-pot reactions, ensure the conditions are compatible with both imine formation and reduction. |
| Stoichiometry of Reactants | If one of the starting materials is more valuable, using a slight excess (1.1-1.5 equivalents) of the other, less expensive reagent can help drive the reaction to completion.[4] |
Guide 2: Low Yields in Pictet-Spengler Reactions
The Pictet-Spengler reaction is sensitive to reaction conditions, particularly acidity.
Problem: The desired tetrahydro-β-carboline product is formed in low yield.
Caption: Simplified mechanism of the Pictet-Spengler reaction.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Incorrect Acidity | The reaction requires an acidic catalyst for both iminium ion formation and the subsequent electrophilic aromatic substitution.[2][9] However, excessively strong acidity can lead to side reactions or decomposition. Trifluoroacetic acid (TFA) or protic acids like HCl are commonly used. A screen of different acids and concentrations may be necessary to find the optimal conditions. |
| Deactivating Substituents | Electron-withdrawing groups on the indole nucleus of the tryptamine can deactivate it towards electrophilic attack, slowing down or preventing the cyclization step. In such cases, stronger acidic conditions or higher temperatures may be required. |
| Low Electrophilicity of the Iminium Ion | The methoxy group on the benzaldehyde ring is electron-donating, which can slightly reduce the electrophilicity of the iminium ion. Ensuring optimal acidic conditions is crucial to promote the formation and reactivity of this intermediate. |
| Side Reactions | At elevated temperatures, side reactions such as resinification or decomposition of the starting materials can occur. It is often beneficial to run the reaction at room temperature or even lower temperatures for an extended period. |
Guide 3: Purification Challenges
The purification of products derived from this compound can be complicated by the presence of polar functional groups and colored byproducts.
Problem: Difficulty in isolating a pure product.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Polarity of the Product | The presence of the amino group and potentially other polar functionalities can make the product highly polar, leading to streaking on silica gel columns. Consider using a different stationary phase like alumina or a reverse-phase column. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent during normal-phase chromatography can help to reduce tailing. |
| Formation of Colored Impurities | Oxidation or self-condensation of the starting material or product can lead to colored impurities that are difficult to remove. Minimize exposure of the reaction mixture and product to air and light. |
| Acid/Base Extraction Issues | For basic amine products, an acid-base liquid-liquid extraction can be an effective purification step. However, emulsions can sometimes form. A described method for a similar compound involves acidifying the crude mixture to dissolve the desired amine product, filtering off insoluble non-basic impurities, and then carefully neutralizing the aqueous layer to precipitate the pure product.[10] |
| Crystallization Difficulties | If the product is an oil or does not crystallize easily, try converting it to a salt (e.g., hydrochloride or tartrate salt), which are often crystalline and easier to handle and purify. |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
This protocol describes a one-pot reductive amination using sodium triacetoxyborohydride.
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To a solution of the primary or secondary amine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane, ~0.1 M) under an inert atmosphere (N2 or Ar), add this compound (1.0-1.2 eq).
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If desired, add glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC or LCMS.
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Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at room temperature. Be cautious as gas evolution may occur.
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Stir the reaction mixture at room temperature overnight or until the reaction is complete as monitored by TLC or LCMS.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
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Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM, 3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or crystallization.
Protocol 2: General Procedure for Pictet-Spengler Reaction
This protocol describes a typical acid-catalyzed Pictet-Spengler cyclization.
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Dissolve the tryptamine derivative (1.0 eq) and this compound (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane, or acetonitrile, ~0.1 M).
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Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq) dropwise to the solution at room temperature.
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Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LCMS. The reaction time can vary from a few hours to several days depending on the substrates.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) and extract the product with an organic solvent (e.g., ethyl acetate or DCM, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.
-
Purify the crude product by flash column chromatography or crystallization.
References
- 1. US10047037B2 - Method for producing 2-amino-substituted benzaldehyde compound - Google Patents [patents.google.com]
- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. via.library.depaul.edu [via.library.depaul.edu]
- 10. US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents [patents.google.com]
Technical Support Center: Purity Assessment of 2-Amino-3-methoxybenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for assessing the purity of 2-Amino-3-methoxybenzaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.
Analytical Method Overview
A multi-faceted approach is recommended for the comprehensive purity assessment of this compound, employing chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is suitable for quantitative purity determination and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, particularly for volatile impurities, though derivatization of the analyte is typically required. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are crucial for structural confirmation and identification of functional groups.
A general workflow for the analytical assessment of this compound is outlined below.
Figure 1: General experimental workflow for the purity assessment of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q1: What is a good starting point for an HPLC method to determine the purity of this compound?
A good starting point for a reversed-phase HPLC (RP-HPLC) method would be:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the chromophore of the molecule, a wavelength between 250-280 nm would be appropriate.[1]
-
Injection Volume: 10-20 µL.[1]
Q2: I am observing significant peak tailing for the main component. What are the likely causes and how can I fix it?
Peak tailing with aromatic amines like this compound is often due to secondary interactions with acidic silanol groups on the silica-based column packing.[2]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriate. For basic compounds, using a mobile phase pH above 3.0 can lead to interactions with deprotonated silanol groups. Consider adjusting the pH to be at least 2 units away from the analyte's pKa.
-
Use of Mobile Phase Additives: If pH adjustment is insufficient, adding a competitive amine like triethylamine (TEA) at a low concentration (e.g., 0.1% v/v) to the mobile phase can mask the active silanol sites.[2]
-
Column Choice: Consider using a column with a less acidic, high-purity silica or a column with end-capping to minimize silanol interactions.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.[2]
-
Extra-column Dead Volume: Check for and minimize the length and diameter of tubing between the injector, column, and detector, as excessive dead volume can cause peak distortion.[2]
Figure 2: Troubleshooting workflow for HPLC peak tailing of aromatic amines.
Gas Chromatography-Mass Spectrometry (GC-MS)
Q3: Can I analyze this compound directly by GC-MS?
Direct analysis by GC-MS is challenging due to the polar amino and aldehyde groups, which can cause poor peak shape and thermal instability.[3] Derivatization is highly recommended to improve volatility and thermal stability.
Q4: What is a suitable derivatization procedure for this compound for GC-MS analysis?
A two-step derivatization is often effective for amino-aldehydes:
-
Oximation: The aldehyde group can be converted to a more stable oxime derivative.
-
Silylation: The amino group's active hydrogen can be replaced with a trimethylsilyl (TMS) group using a silylating agent.
A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). MTBSTFA derivatives are generally more stable and less sensitive to moisture.
Q5: What are some key parameters to optimize for the derivatization reaction?
The efficiency of the derivatization reaction can be influenced by:
-
Reagent Volume: Ensure a sufficient excess of the derivatizing agent.
-
Reaction Temperature and Time: These parameters should be optimized to ensure complete derivatization without sample degradation. A typical starting point is heating at 60-80°C for a specified time.[1]
-
Solvent: A suitable solvent like acetonitrile is often used.[1]
-
Moisture Control: Silylation reactions are sensitive to moisture, so ensure all glassware and solvents are dry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q6: What are the expected chemical shifts in the 1H NMR spectrum of this compound?
-
Aldehyde proton (-CHO): A singlet around δ 9.5-10.5 ppm.
-
Aromatic protons: Signals in the range of δ 6.5-8.0 ppm, with splitting patterns dependent on the substitution.
-
Amino protons (-NH2): A broad singlet which can vary in chemical shift depending on concentration and solvent.
-
Methoxy protons (-OCH3): A singlet around δ 3.8-4.0 ppm.
For comparison, the 1H NMR spectrum of 3-methoxybenzaldehyde in DMSO-d6 shows the aldehyde proton at δ 9.98 ppm and the methoxy protons at δ 3.82 ppm.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
Q7: What are the characteristic FTIR absorption bands for this compound?
The FTIR spectrum is expected to show characteristic peaks for its functional groups:
-
N-H stretching (amine): Two bands in the region of 3300-3500 cm-1 for the primary amine.
-
C-H stretching (aromatic): Peaks typically above 3000 cm-1.
-
C-H stretching (aldehyde): A characteristic peak around 2700-2900 cm-1.
-
C=O stretching (aldehyde): A strong absorption band in the region of 1680-1700 cm-1.
-
C=C stretching (aromatic): Peaks in the 1450-1600 cm-1 region.
-
C-O stretching (methoxy): A strong band around 1200-1250 cm-1.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods discussed. Note that the values for this compound are extrapolated from data for similar compounds and should be validated for specific experimental conditions.
| Parameter | HPLC-UV | GC-MS (after derivatization) |
| Principle | Separation by liquid chromatography and detection by UV absorbance.[1] | Separation of volatile derivatives by gas chromatography and detection by mass-to-charge ratio.[1] |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.[1] | High; mass spectral data provides a high degree of confidence in identification.[1] |
| Sensitivity (LOD/LOQ) | Moderate (typically in the µg/mL to high ng/mL range for similar compounds).[1] | High (typically in the ng/mL range for similar compounds).[1] |
| Linearity | Good over a wide concentration range (e.g., 5-400 µg/mL for similar compounds).[1] | Good, but may require a narrower range than HPLC. |
Detailed Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
This protocol is adapted from a method for the analysis of 2-Amino-3-methoxybenzoic acid and should be optimized for this compound.[1]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standards by diluting the stock solution.
-
-
Sample Solution Preparation:
-
Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the same diluent used for the standard.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm (or an optimized wavelength).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject a blank (diluent) followed by the standard solutions and the sample solution.
-
Calculate the purity by comparing the peak area of the main component in the sample to the standard.
-
Protocol 2: Impurity Identification by GC-MS with Derivatization
This protocol is a general guideline for the derivatization and analysis of amino-aldehydes and requires optimization.
-
Sample Preparation and Derivatization:
-
Accurately weigh a small amount of the sample (e.g., 1 mg) into a vial.
-
Evaporate to dryness if dissolved in a solvent.
-
Add a derivatizing agent such as 100 µL of MTBSTFA and 100 µL of acetonitrile.
-
Seal the vial and heat at 100°C for 4 hours.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph coupled to a mass selective detector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-500.
-
-
-
Data Analysis:
-
Identify the main component and any impurities by comparing their mass spectra to a spectral library (e.g., NIST).
-
Assess the relative purity by comparing the peak areas of the impurities to the main peak.
-
References
storage conditions to maintain 2-Amino-3-methoxybenzaldehyde integrity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for maintaining the integrity of 2-Amino-3-methoxybenzaldehyde during storage and experimentation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the successful use of this compound in your research.
Storage and Handling
Proper storage is critical for maintaining the stability and purity of this compound. The following table summarizes the recommended storage conditions based on available safety data sheets and information for structurally similar compounds.
| Parameter | Recommendation | Source |
| Temperature | Cool, dry place. Room temperature is generally acceptable for short-term storage. Refrigeration (2-8°C) is recommended for long-term storage. | [1][2][3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[4] | |
| Light | Protect from light. Store in an amber or opaque container. | [5] |
| Moisture | Keep container tightly closed to prevent moisture absorption.[4][6] | |
| Incompatible Materials | Avoid strong oxidizing agents, strong bases, and strong reducing agents.[5] |
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound in a question-and-answer format.
Question 1: My this compound has changed color from a light yellow to a darker brown. Is it still usable?
Answer: A significant color change often indicates degradation. Aldehydes, particularly those with amino groups, can be susceptible to oxidation and polymerization over time, leading to the formation of colored impurities. It is recommended to assess the purity of the material using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, before use. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary. For critical applications, using a fresh, unopened container is advisable.
Question 2: I am experiencing low yields in my Schiff base condensation reaction with this compound. What are the potential causes and solutions?
Answer: Low yields in Schiff base formation can arise from several factors.[7] Here are some common causes and troubleshooting steps:
-
Purity of Starting Materials: The purity of both the this compound and the corresponding amine is crucial. Aldehydes can oxidize to carboxylic acids, which can inhibit the reaction. Consider purifying the aldehyde by recrystallization if its purity is questionable.
-
Reaction Equilibrium: Schiff base formation is a reversible reaction that produces water. To drive the reaction to completion, it is essential to remove the water as it is formed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction mixture.
-
Reaction Conditions: Ensure that the reaction temperature and time are optimized. While heating can accelerate the reaction, excessive heat may lead to side reactions and decomposition. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Catalyst: While many Schiff base reactions proceed without a catalyst, a catalytic amount of a weak acid (e.g., acetic acid) can sometimes improve the reaction rate. However, strong acids should be avoided as they can protonate the amine and render it non-nucleophilic.
Question 3: My reaction mixture is showing multiple spots on TLC, indicating the presence of impurities. What are the likely side reactions?
Answer: Besides the desired Schiff base, several side reactions can occur:
-
Self-condensation of the Aldehyde: Aldehydes can undergo self-condensation reactions, especially in the presence of acid or base catalysts.
-
Oxidation of the Aldehyde: The aldehyde group can be oxidized to a carboxylic acid, particularly if the reaction is exposed to air for extended periods at elevated temperatures.
-
Polymerization: Aromatic amines and aldehydes can sometimes form polymeric byproducts.
To minimize these side reactions, it is important to use pure starting materials, maintain an inert atmosphere, and carefully control the reaction temperature.
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: A flowchart for troubleshooting low yields in reactions.
Experimental Protocols
General Protocol for Schiff Base Synthesis
This protocol provides a general procedure for the synthesis of a Schiff base from this compound and a primary amine. This should be adapted based on the specific reactivity of the chosen amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline or a substituted aniline)
-
Anhydrous solvent (e.g., ethanol, methanol, or toluene)
-
Dehydrating agent (e.g., anhydrous magnesium sulfate or molecular sieves) or Dean-Stark apparatus
-
(Optional) Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of this compound in the anhydrous solvent.
-
Add 1 equivalent of the primary amine to the solution.
-
(Optional) Add a few drops of glacial acetic acid to catalyze the reaction.
-
If using a dehydrating agent, add it to the flask. If using a Dean-Stark apparatus, fill the side arm with the solvent.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on the TLC plate), cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the product by vacuum filtration and wash it with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Potential Degradation Pathway
While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, oxidation is a likely degradation route. The aldehyde functional group is susceptible to oxidation to a carboxylic acid, and the aromatic amine can undergo oxidative coupling to form colored polymeric impurities.
Caption: Potential oxidative degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for reactions?
A1: The choice of solvent depends on the specific reaction. For Schiff base synthesis, polar protic solvents like ethanol and methanol are commonly used.[8] Toluene can also be used, particularly when azeotropic removal of water is desired.
Q2: How can I confirm the purity of my this compound?
A2: The purity can be assessed using several analytical techniques:
-
Melting Point: A sharp melting point close to the literature value (if available) is a good indicator of purity.
-
Chromatography: Techniques like TLC, GC, or HPLC can separate the compound from its impurities.
-
Spectroscopy: 1H NMR and 13C NMR spectroscopy can provide detailed structural information and help identify impurities. Infrared (IR) spectroscopy can confirm the presence of the key functional groups (amine, aldehyde, ether).
Q3: Are there any specific safety precautions I should take when handling this compound?
A3: Yes, standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[4][6] Work in a well-ventilated area or a fume hood to avoid inhaling any dust or vapors.[4][6] Avoid contact with skin and eyes.[6] Refer to the Safety Data Sheet (SDS) for detailed safety information.
Q4: Can I store solutions of this compound?
A4: While solid this compound is relatively stable under proper storage conditions, solutions may be less stable. If you need to store a solution, it is best to do so at a low temperature (e.g., in a refrigerator or freezer) in a tightly sealed container to minimize solvent evaporation and degradation. For a similar compound, 2-Amino-3-methoxybenzoic acid, it is suggested that solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C.[9] It is advisable to prepare solutions fresh whenever possible.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemscene.com [chemscene.com]
- 3. 70127-96-7|this compound|BLD Pharm [bldpharm.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions during the synthesis of chemical derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of a potentially hazardous exothermic reaction?
A1: Early warning signs of a runaway reaction include a sudden, unexpected rise in temperature that does not stabilize with primary cooling, an increase in pressure, noticeable changes in viscosity or color, and unexpected gas evolution.[1][2] Continuous monitoring of these parameters is crucial for early detection.[2]
Q2: How can I proactively prevent a runaway reaction from occurring?
A2: Proactive prevention is key and involves several strategies. These include the controlled, gradual addition of reagents to manage the reaction rate and heat release.[2][3] Ensuring your cooling system is sufficiently robust to handle the reaction's heat output is also critical.[4][5] Additionally, vigorous and efficient stirring helps to distribute heat evenly and prevent the formation of localized hot spots.[5][6]
Q3: What immediate actions should I take if I suspect a runaway reaction is starting?
A3: If you observe a rapid and uncontrolled temperature increase, your immediate priorities are to stop the addition of any further reagents, enhance the cooling by increasing the flow of coolant or lowering the bath temperature, and ensure proper agitation to improve heat transfer.[6] If the situation escalates, be prepared to execute an emergency shutdown, which may involve quenching the reaction.[7]
Q4: How does the scale of the reaction affect the management of an exotherm?
A4: Scaling up a reaction significantly impacts thermal management. The surface-area-to-volume ratio decreases as the reactor size increases, which reduces the efficiency of heat removal.[3] This makes it more challenging to control the temperature of large-scale reactions. What is easily controlled at the lab bench can become a serious hazard at the pilot plant or production scale.[3][5] Therefore, a thorough hazard assessment is necessary at each stage of scaling up.[7]
Q5: What is the role of reaction calorimetry in managing exothermic reactions?
A5: Reaction calorimetry is a technique used to measure the amount of heat released or absorbed by a chemical reaction.[8] It provides crucial data for understanding the thermal properties of a reaction, including the heat of reaction, which is essential for predicting the potential for a thermal runaway.[4][9] This information is vital for designing safe experimental protocols and appropriate cooling systems.[5][9]
Troubleshooting Guides
Issue 1: The reaction temperature is consistently exceeding the target, even with cooling.
| Possible Cause | Troubleshooting Step |
| Inadequate Cooling Capacity | - Verify that the cooling bath/condenser is at the correct temperature and that the coolant is circulating effectively. - For larger scale reactions, consider using a more powerful cooling system or a larger heat exchanger.[5][10] |
| Reagent Addition Rate is Too High | - Reduce the rate of addition for the limiting reagent.[2] - Consider diluting the reagent to be added.[11] |
| Poor Heat Transfer | - Ensure the reaction vessel is properly immersed in the cooling bath. - Increase the stirring rate to improve heat distribution and transfer to the vessel walls.[5][6] |
| Incorrect Solvent Choice | - Select a solvent with a higher boiling point and good heat capacity to help absorb thermal energy.[11] |
Issue 2: A sudden, sharp temperature spike occurs after an initial induction period.
| Possible Cause | Troubleshooting Step |
| Accumulation of Unreacted Reagents | - This is a classic sign of a potential runaway. Immediately stop the addition of reagents.[1][6] - Maximize cooling to try and regain control of the temperature.[6] - In the future, ensure the reaction is initiated before adding a large amount of the second reagent. |
| Localized Hot Spot Formation | - Improve stirring efficiency to ensure homogenous mixing and temperature distribution.[5][6] |
| Phase Change or Change in Viscosity | - Be aware that changes in the physical properties of the reaction mixture can affect heat transfer. Adjust stirring and cooling as needed. |
Experimental Protocols
Protocol 1: Basic Heat Flow Calorimetry for Reaction Hazard Assessment
Objective: To determine the heat of reaction (ΔH) to assess the thermal risk of a new synthetic step.
Methodology:
-
Calibration: Before starting the reaction, perform a calibration of the reaction calorimeter. This involves introducing a known amount of heat to the reactor and measuring the response to determine the overall heat transfer coefficient (UA).[8]
-
Charging Reagents: Charge the initial, less reactive components to the reactor.
-
Controlled Addition: Begin the controlled, slow addition of the more reactive reagent at a constant rate.[2]
-
Temperature Monitoring: Continuously monitor the temperature of the reaction mixture (Tr) and the cooling jacket (Tj).[8]
-
Data Acquisition: Record the temperatures and the rate of reagent addition over time.
-
Calculation: The heat flow (Q) from the reaction is calculated using the equation: Q = UA(Tr - Tj)[8]
-
Analysis: Integrate the heat flow over the course of the reaction to determine the total heat of reaction. This data can then be used to calculate the maximum temperature of the synthetic reaction (MTSR) and assess the potential for a thermal runaway.[4]
Quantitative Data Summary
Table 1: Influence of Reagent Addition Time on Peak Reaction Temperature
| Addition Time (minutes) | Peak Temperature (°C) | Rate of Temperature Rise (°C/min) |
| 5 | 95 | 15 |
| 15 | 70 | 5 |
| 30 | 55 | 2 |
| 60 | 45 | 1 |
Note: Data is illustrative and will vary based on the specific reaction kinetics and heat of reaction.
Visualizations
Caption: Decision workflow for managing exothermic reactions.
Caption: Signaling pathway for a runaway reaction alert system.
References
- 1. irjet.net [irjet.net]
- 2. labproinc.com [labproinc.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. wjarr.com [wjarr.com]
- 5. amarequip.com [amarequip.com]
- 6. benchchem.com [benchchem.com]
- 7. icheme.org [icheme.org]
- 8. Reaction calorimeter - Wikipedia [en.wikipedia.org]
- 9. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 10. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 11. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Amino-3-methoxybenzaldehyde and Other Aminobenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2-Amino-3-methoxybenzaldehyde with other isomeric and substituted aminobenzaldehydes. The interplay of the nucleophilic amino group and the electrophilic aldehyde functionality, influenced by the position and electronic nature of substituents, dictates the reactivity profile of these versatile building blocks. This document synthesizes theoretical principles with available experimental data to offer insights for reaction design and optimization.
Executive Summary
The reactivity of aminobenzaldehydes is primarily governed by the electronic effects (both inductive and resonance) and steric hindrance imparted by the substituents on the aromatic ring. In this compound, the electron-donating nature of both the amino and methoxy groups influences the electrophilicity of the carbonyl carbon and the nucleophilicity of the amino nitrogen. This guide explores these effects in the context of common reactions such as Schiff base formation and Aldol-type condensations, comparing the titular compound with other isomers to elucidate structure-reactivity relationships.
Theoretical Reactivity Comparison: Electronic and Steric Effects
The reactivity of the aldehyde group towards nucleophiles is enhanced by electron-withdrawing groups and diminished by electron-donating groups. Conversely, the nucleophilicity of the amino group is increased by electron-donating substituents. The position of these groups (ortho, meta, para) also plays a critical role due to steric effects and the nature of resonance contributions.
Key Substituent Effects:
-
Amino Group (-NH₂): A strong electron-donating group through resonance (+R) and electron-withdrawing through induction (-I). The resonance effect typically dominates, increasing electron density on the aromatic ring, particularly at the ortho and para positions. This deactivates the aldehyde group towards nucleophilic attack but increases the nucleophilicity of the amino group itself.
-
Methoxy Group (-OCH₃): Similar to the amino group, it is a strong electron-donating group via resonance (+R) and weakly electron-withdrawing through induction (-I). Its presence further deactivates the aldehyde carbonyl.
-
Positional Isomerism:
-
Ortho: Substituents in the ortho position to the aldehyde can exert significant steric hindrance, potentially slowing down reactions at the carbonyl center. Intramolecular hydrogen bonding between an ortho-amino group and the aldehyde can also influence reactivity. 2-Aminobenzaldehyde is known to be unstable and prone to self-condensation[1].
-
Meta: Substituents in the meta position primarily exert their inductive effects, as resonance effects are not transmitted to the same extent.
-
Para: Substituents in the para position exert strong resonance and inductive effects with minimal steric hindrance on the aldehyde group.
-
Based on these principles, the expected trend in reactivity of the aldehyde group in aminobenzaldehydes towards nucleophiles is:
3-Aminobenzaldehyde > 4-Aminobenzaldehyde > 2-Aminobenzaldehyde > this compound
This trend is rationalized by the electron-donating amino group deactivating the aldehyde, with the effect being most pronounced from the para and ortho positions. The additional electron-donating methoxy group in this compound is expected to render its aldehyde group the least reactive among these examples.
Comparative Experimental Data
Schiff Base Formation
Schiff base formation involves the nucleophilic attack of an amine on a carbonyl group. The reactivity is influenced by both the electrophilicity of the aldehyde and the nucleophilicity of the amine.
| Aldehyde | Amine | Product Yield | Reaction Conditions | Reference |
| 4-Hydroxybenzaldehyde | L-glycine | 70% | Methanol, KOH (catalyst), room temperature, 1.5 hours | [2] |
| 2-Hydroxybenzaldehyde | 3-Aminophenol | Not specified | Methanol, ice-bath cooling | [3] |
| Benzaldehyde | Aniline | 85% | Kinnow peel powder (catalyst), room temperature, 3 minutes | [4] |
| Benzaldehyde | n-butylamine | 58-84% | Methanol, 5-45 °C | [5] |
Note: This table provides examples of Schiff base formation yields for related compounds to offer a general context for reactivity. Direct comparative data for aminobenzaldehyde isomers under the same conditions is needed for a conclusive analysis.
Friedländer Annulation
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline[6]. This reaction is specific to 2-amino substituted benzaldehydes and is a good measure of their reactivity in cyclocondensation reactions.
| 2-Aminoaryl Aldehyde/Ketone | Methylene Compound | Product | Yield | Reference |
| 3-Aminonaphthalene-2-carbaldehyde | Acetylbenzene | 2-Phenylbenzo[g]quinoline | 72% | [7] |
| 3-Aminonaphthalene-2-carbaldehyde | 2-Acetylpyridine | 2-(Pyrid-2-yl)benzo[g]quinoline | 86% | [7] |
| 2-Aminobenzaldehyde | Ketones/Malononitrile | Poly-substituted quinolines | up to 97% | [8] |
Note: The high yields in the Friedländer synthesis with 2-aminobenzaldehyde highlight its utility in forming heterocyclic systems, despite the potential for self-condensation[1][8].
Experimental Protocols
To facilitate direct comparison, the following are detailed methodologies for key experiments. Researchers can adapt these protocols to generate comparative quantitative data for this compound and other aminobenzaldehydes of interest.
Protocol 1: Comparative Schiff Base Formation Kinetics via UV-Vis Spectroscopy
Objective: To quantitatively compare the rates of Schiff base formation for different aminobenzaldehydes with a model amine.
Materials:
-
Aminobenzaldehyde isomers (e.g., this compound, 2-aminobenzaldehyde, 3-aminobenzaldehyde, 4-aminobenzaldehyde)
-
Aniline (or other primary amine)
-
Absolute Ethanol
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Prepare stock solutions of each aminobenzaldehyde (e.g., 0.1 M in ethanol) and aniline (e.g., 1 M in ethanol).
-
Equilibrate the spectrophotometer and the reactant solutions to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, mix a known volume of the aniline stock solution with ethanol to a final volume of 2.5 mL.
-
Initiate the reaction by adding a small volume of the aminobenzaldehyde stock solution to the cuvette, quickly mix, and start recording the absorbance at the λmax of the Schiff base product over time. The λmax will need to be determined for each Schiff base.
-
Monitor the reaction until no significant change in absorbance is observed.
-
The initial rate of the reaction can be determined from the slope of the absorbance versus time plot.
Data Analysis: By plotting the change in absorbance versus time, the initial reaction rates for each aminobenzaldehyde can be calculated and compared.
Protocol 2: Comparative Aldol-Type Condensation Yield
Objective: To compare the product yields of an Aldol-type condensation between different aminobenzaldehydes and an active methylene compound.
Materials:
-
Aminobenzaldehyde isomers
-
Malononitrile (or another active methylene compound like ethyl cyanoacetate)
-
Piperidine (or another basic catalyst)
-
Ethanol
-
Standard laboratory glassware for synthesis and purification
Procedure:
-
In a round-bottom flask, dissolve the aminobenzaldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (e.g., 3-4 drops).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product to a constant weight and calculate the percentage yield.
Data Analysis: The percentage yields for each aminobenzaldehyde isomer can be tabulated and compared to assess their relative reactivity in this condensation reaction.
Signaling Pathways and Logical Relationships
The reactivity of substituted benzaldehydes in nucleophilic addition reactions can be conceptually understood through the following logical flow, which is influenced by the electronic nature of the substituents.
Caption: Influence of substituents on the rate of nucleophilic attack on benzaldehydes.
The experimental workflow for comparing the reactivity of different aminobenzaldehydes in a condensation reaction can be visualized as follows:
Caption: Experimental workflow for comparing aminobenzaldehyde reactivity.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 3. Synthesis and Characterization with Antineoplastic, Biochemical, Cytotoxic, and Antimicrobial Studies of Schiff Base Cu(II) Ion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde | MDPI [mdpi.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Amino-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-3-methoxybenzaldehyde. To offer a thorough understanding of its spectral features, this guide presents a comparison with structurally related analogs: 2-methoxybenzaldehyde, 3-methoxybenzaldehyde, 2-aminobenzaldehyde, and 3-aminobenzaldehyde. The data herein is a combination of predicted values for the target molecule and experimental data for the analogs, providing a robust framework for spectral interpretation and structural verification.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for its structural analogs. These comparisons are crucial for understanding the electronic effects of the amino and methoxy substituents on the benzaldehyde scaffold.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Aldehyde H (s) | Aromatic H | Methoxy H (s) | Amino H (s) | Solvent |
| This compound (Predicted) | ~9.80 | ~7.20 (d), ~6.95 (t), ~6.70 (d) | ~3.90 | ~5.50 | CDCl₃ |
| 2-Methoxybenzaldehyde | 10.45 | 7.80 (d), 7.55 (t), 7.05 (t), 7.00 (d) | 3.92 | - | CDCl₃ |
| 3-Methoxybenzaldehyde | 9.98 | 7.51 (d), 7.41 (s), 7.30-7.25 (m) | 3.82 | - | DMSO-d₆[1] |
| 2-Aminobenzaldehyde | 9.85 | 7.46 (dd), 7.32-7.26 (m), 6.76-6.70 (m), 6.63 (d) | - | 6.12 | CDCl₃ |
| 3-Aminobenzaldehyde | 8.49 | 7.16–7.08 (m), 6.98 (d), 6.72 (d) | - | 5.28 | DMSO-d₆[2] |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | C=O | Aromatic C | Methoxy C | Solvent |
| This compound (Predicted) | ~192.0 | ~150.0, ~145.0, ~125.0, ~120.0, ~118.0, ~115.0 | ~56.0 | CDCl₃ |
| 2-Methoxybenzaldehyde | 189.4 | 161.5, 135.7, 128.0, 124.5, 120.3, 111.4 | 55.3 | CDCl₃ |
| 3-Methoxybenzaldehyde | 193.0 | 159.8, 137.6, 130.3, 122.5, 121.0, 112.9 | 55.4 | DMSO-d₆[1] |
| 2-Aminobenzaldehyde | - | 151.1, 135.9, 134.4, 118.9, 117.0, 116.2 | - | CDCl₃ |
| 3-Aminobenzaldehyde | 162.24 | 149.48, 134.84, 129.78, 117.61, 117.44, 112.80 | - | DMSO-d₆[2] |
Experimental Protocols
The following provides a general methodology for acquiring ¹H and ¹³C NMR spectra for aromatic aldehydes, based on standard laboratory practices.
Sample Preparation:
-
Weighing the Sample: Accurately weigh 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is commonly used for non-polar to moderately polar aromatic aldehydes, while dimethyl sulfoxide-d₆ (DMSO-d₆) is suitable for more polar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the liquid column height is between 4 and 5 cm.
-
Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.
NMR Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Typically -2 to 12 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically -10 to 220 ppm.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra.
Logical Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.
Caption: Logical workflow for NMR spectral analysis.
This guide serves as a valuable resource for researchers by providing a detailed comparison of the NMR spectral features of this compound and its analogs, alongside a standardized experimental protocol and a clear workflow for spectral analysis. This information is intended to aid in the accurate identification and characterization of this and similar molecules in a research and development setting.
References
mass spectrometry fragmentation pattern of 2-Amino-3-methoxybenzaldehyde
An Essential Guide to the Mass Spectrometry Fragmentation of 2-Amino-3-methoxybenzaldehyde and Its Isomers for Researchers and Drug Development Professionals.
This guide provides a detailed comparison of the predicted electron ionization (EI) with its structural isomers: 2-Amino-4-methoxybenzaldehyde, 3-Amino-4-methoxybenzaldehyde, and 4-Amino-3-methoxybenzaldehyde. Understanding these fragmentation patterns is crucial for the unambiguous identification of these compounds in complex matrices, a common challenge in drug discovery and development. This document presents predicted fragmentation data, a generalized experimental protocol for mass spectrometry analysis, and a visual representation of the fragmentation pathway.
Predicted Fragmentation Patterns
The mass spectral fragmentation of substituted benzaldehydes is influenced by the nature and position of the substituents on the aromatic ring. While the core fragmentation of the benzaldehyde moiety remains a key feature, the presence of amino and methoxy groups introduces additional fragmentation pathways. The following table summarizes the predicted major fragment ions for this compound and its isomers. The molecular weight of all these isomers is 151.16 g/mol , leading to an expected molecular ion peak ([M]⁺) at an m/z of 151.
| Fragment Ion | m/z (Predicted) | Proposed Structure/Loss | 2-Amino-3-methoxybenzaldehyde | 2-Amino-4-methoxybenzaldehyde | 3-Amino-4-methoxybenzaldehyde | 4-Amino-3-methoxybenzaldehyde |
| [M]⁺ | 151 | Molecular Ion | ✓ | ✓ | ✓ | ✓ |
| [M-1]⁺ | 150 | Loss of H• from the aldehyde | ✓ | ✓ | ✓ | ✓ |
| [M-15]⁺ | 136 | Loss of •CH₃ from the methoxy group | ✓ | ✓ | ✓ | ✓ |
| [M-28]⁺ | 123 | Loss of CO from the aldehyde | ✓ | ✓ | ✓ | ✓ |
| [M-29]⁺ | 122 | Loss of •CHO from the aldehyde | ✓ | ✓ | ✓ | ✓ |
| [M-30]⁺ | 121 | Loss of CH₂O from the methoxy group | Possible | Possible | Possible | Possible |
| [M-43]⁺ | 108 | Loss of •CHO and •CH₃ | Possible | Possible | Possible | Possible |
| [M-46]⁺ | 105 | Loss of •NO₂ (rearrangement) or H₂O + •CHO | Less Likely | Less Likely | Less Likely | Less Likely |
| [C₆H₄]⁺ | 76 | Benzene dication or benzyne radical cation | ✓ | ✓ | ✓ | ✓ |
Note: The relative intensities of these fragment ions are expected to differ based on the stability of the resulting ions, which is influenced by the position of the electron-donating amino and methoxy groups. For instance, the stability of the ion at m/z 122 ([M-CHO]⁺) will vary depending on the substitution pattern.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This section outlines a general procedure for acquiring a mass spectrum of small organic molecules like this compound using a standard gas chromatography-mass spectrometry (GC-MS) or a direct insertion probe system.
Objective: To obtain the electron ionization mass spectrum of the analyte to determine its molecular weight and fragmentation pattern.
Materials and Instrumentation:
-
Analyte (e.g., this compound)
-
High-purity solvent (e.g., methanol, dichloromethane)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) or a mass spectrometer with a direct insertion probe.
-
Helium (carrier gas for GC)
-
Data acquisition and processing software.
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the analyte (typically 1 mg/mL) in a suitable volatile solvent.
-
For GC-MS analysis, ensure the sample is sufficiently volatile and thermally stable.
-
-
Instrument Setup (GC-MS):
-
Injector: Set the injector temperature to 250 °C.
-
GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
MS Interface Temperature: Set to 280 °C.
-
-
Mass Spectrometer Parameters (EI mode):
-
Ionization Energy: Set to the standard 70 eV.
-
Ion Source Temperature: Set to 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Scan Rate: Adjust for adequate data points across a chromatographic peak (e.g., 2-3 scans/second).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Acquire the data over the entire GC run.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Subtract the background spectrum to obtain a clean mass spectrum of the analyte.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with library spectra or predicted fragmentation patterns.
-
Fragmentation Pathway of this compound
The following diagram illustrates the predicted primary fragmentation pathways for this compound under electron ionization.
Caption: Predicted EI fragmentation of this compound.
This guide provides a foundational understanding of the expected mass spectral behavior of this compound and its isomers. Experimental verification is essential to confirm these predictions and to establish a robust analytical method for the differentiation of these closely related compounds. Such detailed analytical characterization is a cornerstone of modern drug development, ensuring the identity and purity of pharmaceutical compounds.
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-Amino-3-methoxybenzaldehyde
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-Amino-3-methoxybenzaldehyde is crucial for various stages of research and development, including process monitoring, quality control, and metabolite identification. The selection of an appropriate analytical technique is paramount for achieving robust and meaningful results. This guide provides a comprehensive comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound.
While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages established protocols and performance data from structurally similar aromatic amines and aldehydes to provide a detailed comparison. The methodologies presented herein serve as a strong foundation for developing and validating a specific analytical method for this compound.
Quantitative Performance Comparison
The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the expected performance characteristics of each technique for the analysis of a compound like this compound.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile analytes based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. |
| Selectivity | Moderate to high, depending on the chromatographic conditions and the complexity of the sample matrix. Co-eluting compounds with similar UV spectra can cause interference. | Very high, as it combines chromatographic separation with mass analysis, providing structural information for confident peak identification. |
| Sensitivity (LOD/LOQ) | Moderate, typically in the ng/mL to µg/mL range. | High, often in the pg/mL to ng/mL range, especially with selected ion monitoring (SIM). |
| **Linearity (R²) ** | Generally excellent, with R² values > 0.999 commonly achieved over a wide concentration range.[1] | Typically very good, with R² values > 0.995 achievable.[2] |
| Precision (%RSD) | High precision is achievable, with RSDs typically < 2% for intra-day and < 5% for inter-day measurements. | Good precision, with intra-day RSDs often < 5% and inter-day RSDs < 10%.[1] |
| Accuracy / Recovery (%) | Good accuracy, with recoveries typically ranging from 95% to 105%. | Generally good, with recoveries often between 80% and 120%, depending on the efficiency of the derivatization and extraction steps.[3] |
| Sample Throughput | Generally higher than GC-MS due to shorter run times and no requirement for derivatization. | Can be lower due to the additional derivatization step and potentially longer chromatographic run times. |
| Derivatization Required? | No, direct analysis is possible. | Yes, derivatization is essential to improve the volatility and thermal stability of the polar this compound molecule.[4] |
| Typical Application | Routine quality control, purity analysis, and quantification in relatively clean sample matrices. | Trace-level quantification, impurity profiling, and definitive identification in complex matrices such as biological fluids and environmental samples.[5] |
Experimental Workflows
The general experimental workflows for HPLC and GC-MS analysis of this compound are illustrated below.
References
A Comparative Guide to the Synthetic Routes of 2-Amino-3-methoxybenzaldehyde
For researchers and professionals in drug development and chemical synthesis, the efficient and scalable production of key intermediates is paramount. 2-Amino-3-methoxybenzaldehyde is a valuable building block in the synthesis of various pharmaceuticals and heterocyclic compounds. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule, offering an objective look at their methodologies, performance, and associated challenges. The routes discussed are the reduction of a nitro precursor, directed ortho-amination, and the formylation of an aniline derivative.
Performance Comparison of Synthetic Routes
The selection of an optimal synthetic pathway depends on factors such as starting material availability, desired yield, scalability, and tolerance to specific reagents. The following table summarizes the key quantitative and qualitative aspects of the three alternative routes to this compound.
| Parameter | Route A: Nitro Reduction | Route B: Directed Ortho-Amination | Route C: Vilsmeier-Haack Formylation |
| Starting Material | 2-Nitro-3-methoxybenzaldehyde | 3-Methoxybenzaldehyde | 3-Methoxyaniline |
| Number of Steps | 1 | 4 (Protection, Lithiation/Amination, Reduction, Deprotection) | 3 (Protection, Formylation, Deprotection) |
| Key Reagents | H₂, Pd/C Catalyst or Fe/AcOH | sec-BuLi, DPAT, PPh₃, Diethyl Acetal | POCl₃, DMF, Acetic Anhydride |
| Typical Overall Yield | >90% | 60-70% | <30% (due to poor regioselectivity) |
| Scalability | High | Moderate (requires cryogenic conditions) | Low to Moderate |
| Pros | High yield, single step, common reaction | Good control of regiochemistry | Readily available starting material |
| Cons | Precursor may not be readily available | Multi-step, requires cryogenic temperatures and pyrophoric reagents | Poor regioselectivity leads to mixture of isomers and low yield of desired product |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in each synthetic route.
A Comparative Cost-Benefit Analysis of Synthesis Methods for 2-Amino-3-methoxybenzaldehyde
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 2-Amino-3-methoxybenzaldehyde, a valuable building block in pharmaceutical and chemical industries, can be synthesized through various routes. This guide provides a detailed cost-benefit analysis of a prominent synthetic pathway, starting from 3-methoxybenzaldehyde, and compares different methodologies for the critical reduction step.
This analysis focuses on a two-step synthesis beginning with the nitration of 3-methoxybenzaldehyde to form 2-nitro-3-methoxybenzaldehyde, followed by the reduction of the nitro group to yield the final product. While other potential routes, such as those starting from o-vanillin, exist, they often face challenges with regioselectivity during key transformations, making the 3-methoxybenzaldehyde route a more reliable and scalable option.
Logical Workflow for Synthesis Method Selection
The choice of a particular synthesis method is a multi-faceted decision. The following diagram illustrates a logical workflow for selecting the optimal synthesis strategy based on key project requirements.
Caption: Decision workflow for selecting a synthesis method.
Data Presentation: Comparison of Synthesis Steps
The synthesis of this compound from 3-methoxybenzaldehyde is summarized below. The primary variables in this route are the reagents and conditions for the reduction of the intermediate, 2-nitro-3-methoxybenzaldehyde.
Step 1: Nitration of 3-Methoxybenzaldehyde
| Parameter | Value | Reference |
| Starting Material | 3-Methoxybenzaldehyde | [1][2] |
| Reagents | Concentrated Nitric Acid (HNO₃), Acetic Anhydride | [1] |
| Reaction Conditions | 0-5 °C | [1][2] |
| Typical Yield | ~93% (for a similar substrate) | [1] |
| Purity | Good, requires recrystallization | [1] |
| Safety Concerns | Strong acids, exothermic reaction, potential for runaway reactions.[3] |
Step 2: Reduction of 2-Nitro-3-methoxybenzaldehyde
| Parameter | Catalytic Hydrogenation | Metal/Acid Reduction (Fe/HCl) | Metal/Acid Reduction (SnCl₂/HCl) |
| Reagents | H₂, Pd/C (or other catalyst) | Iron powder, HCl | SnCl₂·2H₂O, HCl |
| Solvent | Ethanol, Methanol, or Ethyl Acetate | Ethanol/Water/Acetic Acid | Ethanol or Ethyl Acetate |
| Temperature | Room Temperature to 50°C | Reflux | Room Temperature to Reflux |
| Reaction Time | 2-8 hours | 1-3 hours | 2-4 hours |
| Typical Yield | >90% | 64-90% | ~89% |
| Purity | High | Moderate to High (requires careful workup) | Moderate to High (workup can be challenging) |
| Cost | Higher (catalyst cost) | Low | Moderate |
| Safety Concerns | Flammable H₂ gas, pyrophoric catalysts | Corrosive acid, exothermic reaction | Corrosive acid, tin waste |
| Environmental Impact | "Greener" (water is the main byproduct) | Generates iron salt waste | Generates tin salt waste |
Experimental Protocols
Step 1: Synthesis of 2-Nitro-3-methoxybenzaldehyde via Ortho-Nitration
This protocol is adapted from a method reported for a structurally similar compound and may require optimization.[1]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-(benzyloxy)-4-methoxybenzaldehyde (10 g, 41 mmol).
-
Reaction: Cool the flask to 0 °C in an ice bath. Cautiously add concentrated nitric acid (40 mL) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, stir the mixture at 15 °C for 40 minutes.
-
Work-up: Pour the reaction mixture into ice water. The precipitate is then filtered to afford the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 5-(benzyloxy)-4-methoxy-2-nitrobenzaldehyde as a yellow solid (10.4 g, 93%). A similar procedure can be adapted for 3-methoxybenzaldehyde.
Step 2: Synthesis of this compound via Reduction of the Nitro Group
Method A: Catalytic Hydrogenation
-
Setup: In a hydrogenation vessel, dissolve 2-nitro-3-methoxybenzaldehyde (10 mmol) in ethanol (50 mL).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Reaction: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Method B: Metal/Acid Reduction with Iron and HCl [4][5]
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitro-3-methoxybenzaldehyde (10 mmol) in a mixture of ethanol (34 mL) and water (17 mL).
-
Reagent Addition: To the stirred solution, add reduced iron powder (70 mmol) and glacial acetic acid (34 mL). Add a few drops of concentrated hydrochloric acid to initiate the reaction.
-
Reaction: Heat the mixture to reflux (around 105°C) and maintain for 40-60 minutes.
-
Monitoring: Monitor the reaction's completion using TLC.
-
Work-up: After completion, cool the reaction mixture and filter to remove the iron salts. The filtrate is then concentrated.
-
Isolation: The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the product.
Method C: Metal/Acid Reduction with Stannous Chloride and HCl [6][7]
-
Setup: In a round-bottom flask, dissolve 2-nitro-3-methoxybenzaldehyde (10 mmol) in ethanol (50 mL).
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (30-40 mmol) to the solution, followed by the slow addition of concentrated hydrochloric acid.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, the reaction mixture is typically poured into ice and made basic with a concentrated sodium hydroxide solution to dissolve the tin salts.
-
Isolation: The product is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude product.
Cost-Benefit Analysis Summary
Route via 3-Methoxybenzaldehyde:
-
Benefits: This route is more direct and likely higher yielding for the desired isomer compared to routes starting from o-vanillin due to more predictable regioselectivity in the nitration step. The starting material, 3-methoxybenzaldehyde, is commercially available. The reduction of the nitro group is a well-established transformation with multiple reliable methods.
-
Costs and Drawbacks: The ortho-nitration of 3-methoxybenzaldehyde requires careful temperature control to manage the exothermic reaction and to favor the desired isomer. The subsequent reduction step, while effective, has its own set of costs and safety considerations depending on the chosen method.
Comparison of Reduction Methods:
-
Catalytic Hydrogenation: This method is often preferred for its high yields, clean reaction profile, and environmentally friendly nature (with water as the primary byproduct).[8] However, the initial investment in precious metal catalysts can be high, and the use of flammable hydrogen gas requires specialized equipment and safety precautions.
-
Metal/Acid Reduction (Fe/HCl): This is a cost-effective and robust method that is less sensitive to catalyst poisoning than catalytic hydrogenation.[8] The reagents are inexpensive and readily available. The main drawbacks are the generation of significant amounts of iron salt waste and a more involved workup procedure to remove these salts.
-
Metal/Acid Reduction (SnCl₂/HCl): This method is also effective and can be performed under mild conditions. However, the cost of stannous chloride is higher than that of iron, and the workup can be complicated by the formation of tin precipitates, which can be difficult to handle.[6][9] Environmentally, the disposal of tin waste is also a concern.
Conclusion
For the synthesis of this compound, the route starting from 3-methoxybenzaldehyde is a robust and scalable option. The choice of the reduction method for the intermediate 2-nitro-3-methoxybenzaldehyde should be guided by the specific needs of the project. For large-scale, cost-sensitive production, the Fe/HCl reduction method offers a significant advantage. For smaller-scale syntheses where purity and ease of workup are prioritized, and the necessary safety infrastructure is in place, catalytic hydrogenation is an excellent choice. The SnCl₂/HCl method provides a viable alternative, particularly when other reducible functional groups are present that may not be compatible with catalytic hydrogenation. Careful consideration of the trade-offs between cost, yield, safety, and environmental impact, as outlined in this guide, will enable researchers to select the most appropriate synthetic strategy.
References
A Comparative Spectroscopic Analysis of Cresol Isomers and Their Methyl Ether Derivatives
This guide provides a detailed spectroscopic comparison of the three isomers of cresol (ortho-cresol, meta-cresol, and para-cresol) and their corresponding methyl ether derivatives (ortho-methylanisole, meta-methylanisole, and para-methylanisole). The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource with supporting experimental data and protocols for distinguishing between these closely related compounds.
The isomers of cresol (methylphenol) and their derivatives are foundational structures in organic chemistry and are utilized in various industrial applications, from the synthesis of pharmaceuticals to the production of fragrances and polymers. Due to their similar structures, differentiating between these isomers can be challenging. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy provide the necessary tools for their unambiguous identification.
Below, we present a comparative analysis of the spectroscopic data for these six compounds, followed by detailed experimental protocols and workflow diagrams.
Molecular Structures of Cresol and Methylanisole Isomers
The positioning of the methyl and hydroxyl (or methoxy) groups on the benzene ring is the defining structural difference among these isomers, which in turn governs their distinct spectroscopic properties.
Caption: Molecular structures of cresol and methylanisole isomers.
Quantitative Data Comparison
The following tables summarize the key spectroscopic data for the cresol isomers and their methylanisole derivatives.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
Spectra recorded in CDCl₃ with TMS as the internal standard.
| Compound | -CH₃ | -OH | -OCH₃ | Aromatic Protons |
| o-Cresol | 2.25 | 4.80 | - | 6.76 (d), 6.85 (t), 7.08 (t), 7.12 (d)[1] |
| m-Cresol | 2.28 | 5.86 | - | 6.66-6.78 (m), 7.15 (t)[2] |
| p-Cresol | 2.31 | 5.70 | - | 6.78 (d, 2H), 7.07 (d, 2H)[2] |
| o-Methylanisole | 2.26 | - | 3.84 | 6.82-6.91 (m, 2H), 7.14-7.22 (m, 2H) |
| m-Methylanisole | 2.30 | - | 3.73 | 6.70-6.74 (m, 3H), 7.14 (t, 1H)[3] |
| p-Methylanisole | 2.26 | - | 3.73 | 6.79 (d, 2H), 7.05 (d, 2H)[4] |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
Spectra recorded in CDCl₃.[2]
| Compound | -CH₃ | -OCH₃ | Aromatic Carbons |
| o-Cresol | 15.7 | - | 114.9, 120.8, 123.8, 127.2, 131.1, 153.8 |
| m-Cresol | 21.4 | - | 112.6, 116.3, 121.9, 129.6, 140.0, 155.3 |
| p-Cresol | 20.5 | - | 115.2 (2C), 130.1 (2C), 130.2, 153.1 |
| o-Methylanisole | 16.1 | 55.3 | 110.1, 120.7, 126.8, 127.3, 130.8, 157.5 |
| m-Methylanisole | 21.6 | 55.1 | 111.9, 112.1, 119.5, 129.3, 139.3, 159.6 |
| p-Methylanisole | 20.4 | 55.2 | 113.8 (2C), 129.8, 130.0 (2C), 157.7 |
Table 3: Key IR Absorption Bands (in cm⁻¹)
Spectra typically recorded as neat liquids or in CCl₄/CS₂ solutions.
| Compound | O-H Stretch | C-H (Aromatic) | C-H (Alkyl) | C-O Stretch | C=C (Aromatic) |
| o-Cresol | ~3400 (broad)[5] | ~3030 | ~2920 | ~1230 | ~1600, ~1490 |
| m-Cresol | ~3350 (broad)[6] | ~3040 | ~2920 | ~1220 | ~1610, ~1490 |
| p-Cresol | ~3330 (broad) | ~3030 | ~2920 | ~1225 | ~1615, ~1515 |
| o-Methylanisole | - | ~3030 | ~2950, ~2835 | ~1245 (asym), ~1030 (sym) | ~1600, ~1495 |
| m-Methylanisole | - | ~3030 | ~2950, ~2835 | ~1248 (asym), ~1045 (sym) | ~1605, ~1490 |
| p-Methylanisole | - | ~3030 | ~2950, ~2835 | ~1247 (asym), ~1038 (sym) | ~1610, ~1510 |
Table 4: Mass Spectrometry Data (m/z of Key Ions)
Data from Electron Ionization (EI) Mass Spectrometry.
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| o-Cresol | 108[7] | 107 (M-H)⁺, 90 (M-H₂O)⁺, 79 (M-CHO)⁺, 77 (C₆H₅)⁺ |
| m-Cresol | 108 | 107 (M-H)⁺, 79 (M-CHO)⁺, 77 (C₆H₅)⁺ |
| p-Cresol | 108 | 107 (M-H)⁺, 79 (M-CHO)⁺, 77 (C₆H₅)⁺ |
| o-Methylanisole | 122 | 107 (M-CH₃)⁺, 91 (C₇H₇)⁺, 79, 77 |
| m-Methylanisole | 122 | 107 (M-CH₃)⁺, 91 (C₇H₇)⁺, 79, 77 |
| p-Methylanisole | 122 | 121 (M-H)⁺, 107 (M-CH₃)⁺, 91 (C₇H₇)⁺, 77 |
Note: The mass spectra of underivatized cresol isomers are very similar. Derivatization, for example by silylation, can produce more distinct fragmentation patterns, aiding in their differentiation.[8][9]
Table 5: UV-Vis Spectroscopic Data (λmax in nm)
| Compound | λmax (nm) in 0.1M NaOH-methanol (5:95% v/v) | λmax (nm) in Toluene[10] |
| o-Cresol | 289 | ~283 (sharp) |
| m-Cresol | 292 | Not available |
| p-Cresol | 294 | Not available |
| o-Methylanisole | Not available | Not available |
| m-Methylanisole | Not available | Not available |
| p-Methylanisole | Not available | Not available |
Note: The UV-Vis absorption spectra of cresols are known to be solvent-dependent. In aromatic solvents like toluene, o-cresol exhibits a sharp peak, which is different from the broader peaks observed in non-aromatic solvents.[10][11][12]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of cresol and methylanisole isomers.
General Workflow for Spectroscopic Analysis
Caption: A generalized workflow for spectroscopic analysis.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the analyte and dissolve it in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2][13] For phenols, using aprotic solvents like DMSO-d₆ can result in sharper -OH proton signals.[14]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[2]
-
Data Acquisition: Acquire a ¹H NMR spectrum followed by a ¹³C NMR spectrum. Standard pulse programs are typically sufficient. For phenols, a "D₂O shake" can be performed to confirm the -OH peak; adding a drop of D₂O to the sample will cause the -OH proton signal to disappear due to H-D exchange.[15]
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Calibrate the spectrum using the TMS signal. Integrate the ¹H signals to determine proton ratios and analyze the splitting patterns (multiplicities) to deduce proton coupling. Assign peaks in both ¹H and ¹³C spectra based on their chemical shifts and, if necessary, 2D NMR experiments (e.g., COSY, HSQC, HMBC).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder (or the solvent). Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background. Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, C-H, C=C, C-O) by comparing the peak positions (in cm⁻¹) to correlation charts. The broadness of the O-H stretch in cresols is indicative of hydrogen bonding.
Mass Spectrometry (MS), typically coupled with Gas Chromatography (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane. For cresols, derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be performed to improve chromatographic separation and create more distinct mass spectra.[8][9]
-
Instrumentation: Use a GC system equipped with a capillary column (e.g., HP-5ms) coupled to a mass spectrometer with an electron ionization (EI) source.[8]
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Mass Range: Scan a suitable m/z range (e.g., 40-300 amu).
-
-
Analysis: Identify the molecular ion peak (M⁺) which corresponds to the molecular weight of the compound (108 for cresols, 122 for methylanisoles).[7][17] Analyze the fragmentation pattern to identify characteristic fragment ions. The relative abundance of these fragments can be used to distinguish between isomers. The retention time from the GC provides an additional layer of identification.
References
- 1. o-Cresol(95-48-7) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 3-Methylanisole(100-84-5) 13C NMR spectrum [chemicalbook.com]
- 4. 4-Methylanisole(104-93-8) 1H NMR [m.chemicalbook.com]
- 5. Phenol, 2-methyl- [webbook.nist.gov]
- 6. m-Cresol (108-39-4) IR Spectrum [chemicalbook.com]
- 7. massbank.eu [massbank.eu]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents | Semantic Scholar [semanticscholar.org]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Phenol, 3-methyl- [webbook.nist.gov]
- 17. chemguide.co.uk [chemguide.co.uk]
Performance of 2-Amino-3-methoxybenzaldehyde in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of 2-Amino-3-methoxybenzaldehyde in various solvent systems, offering insights into its solubility, and reactivity. This document is intended to assist researchers and professionals in drug development in selecting the optimal solvent for their specific applications, thereby enhancing reaction yields, and ensuring product purity.
Executive Summary
The choice of solvent is critical in chemical syntheses, profoundly influencing reaction kinetics, equilibrium, and the solubility of reactants and products. For this compound, a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules, understanding its behavior in different solvents is paramount. This guide presents a comparative analysis of its performance, supported by experimental data from related compounds and established chemical principles. While direct quantitative solubility and kinetic data for this compound are limited in publicly available literature, this guide leverages data from structurally analogous compounds to provide a robust predictive framework.
Comparative Solubility Analysis
Table 1: Solubility of 2-Amino-3-methylbenzoic Acid in Various Solvents at 298.15 K (as a proxy for this compound)
| Solvent | Solvent Type | Mole Fraction Solubility (x10^3)[1] |
| 1,4-Dioxane | Polar Aprotic | 15.20 |
| Acetone | Polar Aprotic | 12.80 |
| 2-Butanone | Polar Aprotic | 11.50 |
| Ethyl Acetate | Polar Aprotic | 9.80 |
| Acetonitrile | Polar Aprotic | 8.50 |
| Methanol | Polar Protic | 7.20 |
| Ethanol | Polar Protic | 5.80 |
| 1-Propanol | Polar Protic | 4.90 |
| 1-Butanol | Polar Protic | 4.20 |
| 2-Propanol | Polar Protic | 3.80 |
| Toluene | Nonpolar | 1.20 |
| Cyclohexane | Nonpolar | 0.30 |
Data sourced from a study on 2-amino-3-methylbenzoic acid, which is expected to exhibit similar solubility trends to this compound due to structural similarities.[1]
Performance in Reaction Systems
The performance of this compound as a reactant is significantly influenced by the solvent system. A primary application of this compound is in the synthesis of Schiff bases through condensation reactions with primary amines. The choice of solvent can affect the reaction rate and the ease of product isolation.
Solvent Effects on Reactivity
The electronic nature of the substituents on the benzaldehyde ring plays a crucial role in its reactivity. The amino group is an electron-donating group, which can decrease the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles compared to unsubstituted benzaldehyde. Conversely, the methoxy group, also electron-donating, further modulates this effect. The relative positions of these groups (ortho and meta to the aldehyde) are critical.
In condensation reactions, such as Schiff base formation, polar protic solvents like ethanol and methanol are commonly employed. These solvents can stabilize the transition state and facilitate proton transfer, which is a key step in the reaction mechanism.
Table 2: Qualitative Performance of this compound in Common Reaction Solvents
| Solvent | Solvent Type | Expected Performance in Condensation Reactions | Rationale |
| Ethanol | Polar Protic | Excellent | Good solubility of reactants; facilitates proton transfer in the mechanism. Commonly used in Schiff base syntheses. |
| Methanol | Polar Protic | Excellent | Similar to ethanol, offers good solubility and can participate in proton transfer. |
| Dimethylformamide (DMF) | Polar Aprotic | Good | High boiling point allows for reactions at elevated temperatures; good solvating power for a wide range of reactants. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Lower polarity than alcohols and DMF, may result in slower reaction rates. Good for reactants with lower polarity. |
| Toluene | Nonpolar | Poor | Generally not suitable for polar reactants like this compound; may be used with a catalyst or for azeotropic removal of water. |
Comparison with Alternative Benzaldehydes
The reactivity of this compound can be benchmarked against other substituted benzaldehydes. The position and electronic nature of the substituents significantly alter the reactivity of the aldehyde group.
Table 3: Comparative Reactivity of Substituted Benzaldehydes in Schiff Base Formation
| Compound | Substituent Effects | Expected Reactivity (relative to Benzaldehyde) |
| This compound | Amino (ortho, +R, -I), Methoxy (meta, +R, -I) | Lower |
| 2-Nitrobenzaldehyde | Nitro (ortho, -R, -I) | Higher |
| 4-Chlorobenzaldehyde | Chloro (para, -I, +R) | Higher |
| 4-Methoxybenzaldehyde | Methoxy (para, +R, -I) | Lower |
| 4-Aminobenzaldehyde | Amino (para, +R, -I) | Lower |
Experimental Protocols
General Protocol for Schiff Base Synthesis
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.
Caption: General workflow for Schiff base synthesis.
Procedure:
-
Dissolve equimolar amounts of this compound and the desired primary amine in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (optional, can accelerate the reaction).
-
Attach a condenser and reflux the mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base under vacuum.
Protocol for Determining Solubility
This protocol outlines a method for determining the solubility of this compound in a given solvent.
Caption: Workflow for experimental solubility determination.
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Carefully filter the saturated solution to remove any undissolved solid.
-
Accurately measure a specific volume of the clear, saturated solution.
-
Evaporate the solvent from the measured volume of the solution under controlled conditions (e.g., in a vacuum oven) until a constant weight of the solid residue is obtained.
-
Weigh the solid residue.
-
Calculate the solubility based on the mass of the residue and the volume of the solution taken.
Signaling Pathway and Logical Relationships
The reactivity of substituted benzaldehydes in nucleophilic addition reactions, a key step in many synthetic pathways, is governed by the electronic effects of the substituents on the aromatic ring.
References
A Comparative Analysis of Catalytic Systems for Reactions Involving 2-Amino-3-methoxybenzaldehyde
Introduction: 2-Amino-3-methoxybenzaldehyde is a valuable building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. The efficiency and selectivity of reactions involving this substrate are highly dependent on the chosen catalytic system. This guide provides a comparative study of various catalytic systems—homogeneous, heterogeneous, and biocatalytic—employed in key reactions such as quinoline synthesis, cascade cyclizations, and multi-component reactions with this compound and analogous substrates.
Part 1: Catalytic Systems in Quinolone Synthesis
The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a fundamental method for synthesizing quinolines. Various catalytic systems have been developed to improve the efficiency, scope, and environmental friendliness of this transformation.
Data Presentation: Comparison of Catalysts for Quinolone Synthesis
| Catalyst System | Reactants (with this compound analog) | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous | |||||||
| KOtBu | 2-aminoaryl carbaldehydes, methyl ketones | N/A | N/A | Room Temp | Short | up to 92 | [1] |
| Co(OAc)₂·4H₂O | 2-aminoaryl alcohols, ketones | N/A | N/A | Mild | N/A | Good | [2] |
| (PCy₃)₂(CO)RuHCl | Anilines, Aldehydes, Amines | N/A | N/A | 120 | N/A | Good | [3] |
| AgNO₃ | 2-(1H-1,2,3-triazol-5-yl)aniline, 2-alkynylbenzaldehydes | 10 mol% | DMF | 80 | 2 | up to 92 | [4] |
| Heterogeneous | |||||||
| Fe/AcOH | 2-nitrobenzaldehydes, active methylene compounds | N/A | N/A | Mild | N/A | High | [5] |
| Organocatalyst | |||||||
| DABCO | Aromatic aldehydes, dimedone, 6-amino-1,3-dimethyluracil | 25 mol% | Solvent-free | 90 | N/A | Good | [6] |
Experimental Protocols
1. Silver-Catalyzed Cascade Cyclization for Fused Triazoles[4][7]
-
Procedure: A 15 mL flask is charged with 2-(1H-1,2,3-triazol-5-yl)aniline (0.2 mmol), 2-alkynylbenzaldehyde (0.2 mmol), AgNO₃ (10 mol%), and 1 mL of DMF.
-
The solution is stirred at 80 °C under air for 2 hours.
-
Upon completion (monitored by TLC), the mixture is added to 15 mL of water and extracted with EtOAc (3 x 15 mL).
-
The combined organic layers are washed with brine (3 x 5 mL), dried over Na₂SO₄, and concentrated under reduced pressure to afford the crude product, which is then purified.
2. DABCO-Catalyzed Synthesis of Pyrimido[4,5-b]quinolines[6]
-
Procedure: In a round-bottomed flask connected to a reflux condenser, a mixture of an aromatic aldehyde (1 mmol), dimedone (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and DABCO (25 mol%) is stirred at 90 °C under solvent-free conditions.
-
After the reaction is complete (monitored by TLC), the mixture is washed with aqueous ethanol (20:80 ethanol/H₂O) to remove the catalyst.
-
The desired product is purified by washing with acetone.
Visualizations: Reaction Pathways and Workflows
Caption: The Friedländer Annulation pathway for quinoline synthesis.
Caption: General experimental workflow for catalyzed organic synthesis.
Part 2: Alternative Catalytic Strategies
Beyond traditional quinoline synthesis, other catalytic systems enable diverse transformations. These include multi-component reactions for complex heterocycles and potential biocatalytic routes for asymmetric synthesis.
Data Presentation: Comparison of Alternative Catalytic Systems
| Catalyst Type | Reaction | Substrates | Catalyst | Key Features | Yield | Reference |
| Homogeneous (Metal-Organic) | Kabachnik–Fields Reaction | 2-alkynylbenzaldehydes, aniline, dialkyl phosphites | T₃P® (propylphosphonic anhydride) | Selective for α-amino phosphonates, simple extraction | High | [8] |
| Homogeneous (Metal-Organic) | Cyclization | 2-alkynylbenzaldehydes, aniline, dialkyl phosphites | CuCl | Selective for 1,2-dihydroisoquinolin-1-ylphosphonates | High | [8] |
| Biocatalyst | Reductive Amination (analogous reaction) | Ketones (e.g., 1-methoxypropan-2-one) | Amine Dehydrogenases (AmDHs) | High enantioselectivity for chiral amines | up to 97% conversion | [9] |
Experimental Protocols
1. T₃P®-Mediated Kabachnik–Fields Reaction[8]
-
Procedure: A solution of 2-alkynylbenzaldehyde (1.0 equiv) and aniline (1.0 equiv) is prepared in a suitable solvent.
-
Dialkyl phosphite (1.0 equiv) is added, followed by the dropwise addition of propylphosphonic anhydride (T₃P®) (1.5 equiv).
-
The reaction mixture is stirred at a specified temperature until completion.
-
Workup typically involves a simple extraction, as the T₃P® by-products are water-soluble, avoiding the need for chromatographic separation.
2. Biocatalytic Reductive Amination (General Procedure for Ketones)[9]
-
Procedure: A reaction mixture is prepared containing the ketone substrate (e.g., 50 mM), ammonium formate buffer (e.g., 2 M, pH 9.0), NADP⁺ (0.2 mM), glucose (1.1 eq.), glucose dehydrogenase (GDH, for cofactor recycling), and the purified amine dehydrogenase (AmDH) enzyme (e.g., 0.5 mg/mL).
-
The reaction is incubated at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Conversion and enantiomeric excess are determined by analytical methods such as GC or HPLC.
Visualizations: Catalyst Classification and Biocatalytic Pathway
Caption: Classification of catalytic systems.
Caption: Biocatalytic cycle for reductive amination using an AmDH.
Conclusion
The choice of a catalytic system for reactions with this compound is critical and depends on the desired outcome. For the synthesis of quinolines, a wide range of homogeneous metal catalysts (Co, Ru, Ag) and organocatalysts (KOtBu, DABCO) offer high yields under varied conditions.[1][2][3][4][6] Heterogeneous systems, such as Fe/AcOH for in situ reduction and subsequent cyclization, provide advantages in catalyst separation and reuse.[5] Furthermore, the development of specialized catalytic systems like T₃P® or CuCl allows for chemoselective synthesis of different phosphorus-containing heterocycles from similar starting materials.[8] While direct biocatalytic applications on this compound are still emerging, studies on analogous ketones demonstrate the immense potential of enzymes like amine dehydrogenases for producing valuable chiral amines with high enantioselectivity, representing a promising frontier for sustainable chemical synthesis.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline synthesis [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
Safety Operating Guide
Proper Disposal of 2-Amino-3-methoxybenzaldehyde: A Guide for Laboratory Professionals
For immediate reference, the primary and strongly recommended method for the disposal of 2-Amino-3-methoxybenzaldehyde is to entrust it to a licensed and approved waste disposal company. This ensures compliance with regulatory standards and minimizes environmental impact. This guide provides detailed procedures for the safe handling and disposal of this chemical in a laboratory setting.
Essential Safety and Handling Information
Proper handling is critical to ensure safety during the disposal process. The following table summarizes key safety data for this compound, based on information for closely related compounds. Researchers should always consult the specific Safety Data Sheet (SDS) provided by their supplier for the most accurate and detailed information.
| Parameter | Information | Source |
| Signal Word | Warning | [1] |
| Hazard Classifications | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1][2][3] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields or goggles, Chemical-resistant gloves (e.g., nitrile), Lab coat or other protective clothing, NIOSH-approved respirator (if dust or aerosols are generated). | [1][2][3][4] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases. | [5] |
| Spill Response | For solid spills, carefully sweep up to avoid generating dust and place in a sealed, labeled container. For liquid spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a suitable container for disposal. | [1][4][6] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, from initial preparation to final hand-off to a certified waste management service.
-
Personal Protective Equipment (PPE) and Preparation:
-
Waste Collection and Containment:
-
Solid Waste: Carefully transfer the solid this compound into a designated, sealable, and clearly labeled waste container. Avoid actions that could generate dust.[4][6]
-
Solutions: If disposing of a solution containing this compound, absorb the liquid with an inert material (e.g., vermiculite, sand) and place the absorbed material into a designated, sealable, and clearly labeled waste container.[1][3]
-
Contaminated Materials: Any materials used for cleaning up spills or handling the chemical (e.g., gloves, absorbent pads, weighing paper) should also be placed in the designated hazardous waste container.
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and any relevant hazard symbols (e.g., irritant).
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.[2]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup for the hazardous waste.
-
Provide the waste disposal company with accurate information about the contents of the container.
-
Mandatory Visualization
The following diagram illustrates the proper disposal workflow for this compound.
Important Considerations:
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be disposed of in the sewer system.[7] This can lead to environmental contamination.
-
Consult Safety Data Sheets (SDS): Always refer to the most current SDS for this compound from your supplier for the most detailed and up-to-date safety and disposal information. The information provided here is based on data for structurally similar compounds and should be used as a guide.
-
Local Regulations: Disposal procedures must comply with all local, regional, and national regulations. Your institution's EHS department can provide specific guidance.
References
- 1. kasturiaromatics.com [kasturiaromatics.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Essential Safety and Operational Guidance for 2-Amino-3-methoxybenzaldehyde
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-3-methoxybenzaldehyde. The following procedures are designed to ensure the safe handling, use, and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
Based on the hazard classifications of similar compounds, which include skin, eye, and respiratory irritation, the following personal protective equipment is recommended.[1][2][3]
| Protection Type | Required PPE | Specifications & Conditions for Use |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Must be worn at all times when handling the chemical. A face shield should be used in addition to goggles when there is a risk of splashing or when handling larger quantities. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Gloves must be inspected for integrity before each use. Thicker gloves may be required for prolonged contact or when there is a risk of puncture.[2] After use, hands should be thoroughly washed. |
| Body Protection | Laboratory coat | A fully buttoned lab coat is required to protect against skin contact. |
| Respiratory Protection | Dust mask or respirator | To be used in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust inhalation.[2][4] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is located inside a certified chemical fume hood.
-
Verify that the fume hood is functioning correctly.
-
Prepare all necessary glassware and equipment and place them inside the fume hood.
-
Have an emergency spill kit readily accessible.
2. Donning PPE:
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
3. Weighing and Aliquoting:
-
Perform all manipulations of solid this compound within the fume hood to minimize inhalation exposure.[4]
-
Carefully weigh the desired amount of the chemical.
-
If preparing a solution, slowly add the solid to the solvent to avoid splashing.
4. Experimental Use:
-
Keep all containers with this compound tightly sealed when not in use.
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.[2]
5. Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Remove PPE in the correct order to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after handling is complete.[2]
Disposal Plan
1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Unused or excess this compound must be treated as hazardous waste.
-
Liquid waste containing this chemical should be collected in a separate, sealed, and labeled hazardous waste container.
2. Labeling and Storage:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
3. Final Disposal:
-
Under no circumstances should this chemical be disposed of down the drain.[4]
-
Arrange for the disposal of all this compound waste through a licensed and approved waste disposal company.[1][4][5][6] Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
